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Core Science & Biosynthesis

Foundational

Structural Elucidation and Stereochemical Characterization of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol: A Comprehensive Analytical Guide

Executive Summary The compound 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol is a structurally complex chiral amino alcohol. Featuring a secondary amine that bridges an aromatic ethyl-substituted benzylic moiety and an al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol is a structurally complex chiral amino alcohol. Featuring a secondary amine that bridges an aromatic ethyl-substituted benzylic moiety and an aliphatic propanol chain, this molecule represents a highly functionalized scaffold relevant to fragment-based drug discovery (FBLD) and asymmetric synthesis[1].

Because the molecule possesses two distinct stereocenters—the benzylic carbon and the C2 carbon of the propanol chain—it exists as four possible stereoisomers (two diastereomeric pairs). This in-depth technical guide establishes a self-validating analytical framework for the complete structural and stereochemical elucidation of this molecule, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).

Molecular Architecture & Causality in Analytical Design

The rational design of an analytical workflow requires a deep understanding of the molecule's structural liabilities and functional handles:

  • The Secondary Amine: Acts as a strong basic center, making it highly amenable to positive-ion Electrospray Ionization (ESI+) in mass spectrometry. It also serves as a primary hydrogen-bond donor/acceptor for chiral stationary phase interactions.

  • The Benzylic Stereocenter: The C-N bond at the benzylic position is electronically activated. Under collision-induced dissociation (CID), this bond is highly susceptible to heterolytic cleavage due to the resonance stabilization of the resulting carbocation.

  • The Vicinal Amino Alcohol Motif: The proximity of the amine and hydroxyl groups allows for intramolecular hydrogen bonding, which rigidifies the molecule's conformation in non-polar solvents, heavily influencing NMR chemical shifts and coupling constants[2].

To fully characterize this molecule, we must deploy an orthogonal workflow that sequentially confirms molecular mass, maps atomic connectivity, and resolves stereoisomeric ambiguity.

Workflow for Comprehensive Characterization

G N1 Synthesis & Sample Prep 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol N2 LC-MS/MS Profiling (m/z 236[M+H]+ & CID Cleavage) N1->N2 Mass Confirmation N3 1D & 2D NMR Spectroscopy (Diastereomer Differentiation) N1->N3 Structural Connectivity N4 Chiral Chromatography (Enantiomer Resolution via CSP) N3->N4 Stereoisomeric Ratio N5 Absolute Configuration (X-Ray Crystallography / VCD) N4->N5 Purified Isomers

Analytical workflow for the structural elucidation of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol.

Mass Spectrometry (LC-MS/MS) Profiling

Mass spectrometry provides the first layer of structural validation. For secondary amines, ESI+ is the ionization method of choice.

Causality in Fragmentation: When the precursor ion


 is subjected to CID, the fragmentation is not random. The weakest bond is the benzylic C-N bond. Cleavage here is driven by the formation of the highly stable 1-(4-ethylphenyl)ethyl carbocation (

). The neutral loss of the alaninol moiety (103 Da) is a diagnostic signature for this specific structural connectivity. LC-MS/MS is also utilized to rapidly determine diastereomeric ratios prior to preparative separation, as diastereomers often exhibit slight differences in chromatographic retention on reversed-phase columns[3].
Quantitative Data: Predicted MS/MS Fragments
Precursor Ion (

)
Fragment Ion (

)
Structural AssignmentCausality / Mechanism
236.20

218.18

Dehydration of the primary alcohol group.
236.20

133.10

Benzylic C-N cleavage yielding the 4-ethyl-α-methylbenzyl cation.
236.20

105.07

Loss of ethylene (

) from the

benzylic cation.
Protocol 1: LC-MS/MS Analytical Method
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Acquisition: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Tandem MS (MRM/Product Ion Scan): Isolate

    
     in Q1. Apply a Collision Energy (CE) ramp of 15–25 eV using Argon as the collision gas. Scan Q3 from 
    
    
    
    to
    
    
    to capture the full fragmentation spectrum.

Nuclear Magnetic Resonance (NMR) Elucidation

While MS confirms the molecular weight and sequence, NMR is required to map the exact atomic connectivity and differentiate the diastereomers. Because the molecule has two chiral centers, a non-stereoselective synthesis will yield a mixture of diastereomers. Diastereomers possess different internal spatial relationships, resulting in distinct magnetic environments and, consequently, doubled peaks in the


 NMR spectrum[2].

Self-Validating Logic (2D NMR): The molecule contains two distinct methyl groups adjacent to methine protons: the benzylic methyl and the alaninol methyl. In a 1D spectrum, these appear as overlapping doublets. To unequivocally assign them, a 2D COSY (Correlation Spectroscopy) experiment is mandatory. The COSY spectrum will show a cross-peak between the benzylic methyl doublet (~1.3 ppm) and the benzylic methine quartet (~3.8 ppm), completely isolating it from the alaninol spin system.

Quantitative Data: NMR Chemical Shift Assignments (CDCl , 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.10 – 7.25Multiplet4HAromatic protons (4-ethylphenyl ring)
3.80Quartet (

Hz)
1HBenzylic methine (-CH (CH

)-Ph)
3.30, 3.55Doublet of doublets2HDiastereotopic primary alcohol (-CH

OH)
2.85Multiplet1HAlaninol methine (-CH (CH

)-N)
2.65Quartet (

Hz)
2HEthyl chain methylene (-CH

CH

)
2.20Broad singlet2HExchangeable protons (-NH -, -OH )
1.35Doublet (

Hz)
3HBenzylic methyl (-CH(CH

)-Ph)
1.25Triplet (

Hz)
3HEthyl chain methyl (-CH

CH

)
1.05Doublet (

Hz)
3HAlaninol methyl (-CH(CH

)-N)
(Note: Shifts are predictive and will exhibit slight splitting/doubling depending on the exact diastereomeric ratio of the sample).
Protocol 2: Advanced NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the dried compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • 1D Acquisition: Acquire the

    
     NMR spectrum at 400 MHz (minimum) using 16 scans and a 2-second relaxation delay. Acquire the 
    
    
    
    NMR spectrum at 100 MHz using 1024 scans with broadband proton decoupling.
  • 2D Connectivity Mapping: Execute a gradient-selected COSY experiment to trace the scalar couplings of the two distinct spin systems (the ethylphenyl system and the propanol system). Execute an HSQC experiment to correlate protons to their directly attached carbons, resolving any ambiguity in the aliphatic region.

Chromatographic Resolution of Stereoisomers

NMR can easily distinguish diastereomers, but it cannot differentiate enantiomers (e.g.,


 vs 

) without the use of specialized chiral solvating agents[4]. Therefore, Chiral HPLC is the definitive technique for resolving all four stereoisomers.

Causality in Method Development: Normal-phase chromatography is strictly preferred over reversed-phase for chiral amino alcohols. The non-polar bulk solvent (Hexane) forces the polar functional groups of the analyte (the secondary amine and the primary hydroxyl) to strongly interact with the chiral stationary phase (CSP) via hydrogen bonding and dipole-dipole interactions. Furthermore, the addition of a basic modifier (Diethylamine) is a critical self-validating step; it suppresses non-specific ionic interactions between the secondary amine and residual silanols on the silica support, preventing peak tailing and ensuring baseline resolution of the enantiomers.

Protocol 3: Chiral HPLC Separation
  • Column Selection: Utilize a polysaccharide-derived chiral stationary phase, such as Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase Formulation: Prepare an isocratic mobile phase consisting of Hexane / Isopropanol / Diethylamine in a 90:10:0.1 (v/v/v) ratio. Degas thoroughly via sonication.

  • System Parameters: Set the flow rate to 1.0 mL/min. Maintain the column compartment at 25°C to ensure reproducible chiral recognition kinetics.

  • Detection & Injection: Monitor the eluent via UV detection at 220 nm and 254 nm (targeting the aromatic ring absorption). Inject 10 µL of a 1 mg/mL solution prepared in the mobile phase. Four distinct peaks will elute, representing the separated

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    isomers.

Conclusion

The structural elucidation of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol requires a rigorously designed analytical cascade. By leveraging the specific chemical liabilities of the molecule—such as the weak benzylic C-N bond for LC-MS/MS fragmentation, the isolated spin systems for 2D NMR mapping, and the hydrogen-bonding capacity for Chiral HPLC—researchers can achieve absolute structural and stereochemical certainty. This multi-modal approach ensures the high-fidelity characterization required for downstream applications in asymmetric synthesis and drug development.

References

  • A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol and... Benchchem.
  • Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. National Institutes of Health (NIH).
  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. National Institutes of Health (NIH).
  • Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization. National Institutes of Health (NIH).

Sources

Exploratory

Molecular weight and formula for 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol

An In-Depth Technical Guide to the Molecular Weight and Formula of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract Core Chemical Iden...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Formula of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Core Chemical Identity

The fundamental attributes of a chemical compound are its molecular formula and molecular weight. These values are critical for a multitude of applications in research and development, including stoichiometric calculations in synthesis, interpretation of mass spectrometry data, and prediction of pharmacokinetic properties.

Derivation of the Molecular Formula and Weight

The molecular formula and weight of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol have been determined through a systematic analysis of its IUPAC name.

Structure Elucidation from IUPAC Nomenclature:

  • Base Structure: The name "propan-1-ol" indicates a three-carbon aliphatic chain with a hydroxyl (-OH) group on the first carbon.

  • Primary Functional Group: The term "amino" reveals the presence of a nitrogen atom. Its position is designated as "2-," indicating it is bonded to the second carbon of the propan-1-ol backbone.

  • Substituent on the Amino Group: The moiety "{[1-(4-Ethylphenyl)ethyl]amino}" describes the substitution on the nitrogen atom. This consists of an ethyl group which is itself substituted at its first carbon with a 4-ethylphenyl group.

This detailed breakdown leads to the following atom count:

  • Carbon (C): 13

  • Hydrogen (H): 21

  • Nitrogen (N): 1

  • Oxygen (O): 1

From this, the molecular formula is established. The molecular weight is then calculated using the atomic weights of the constituent elements.

Table 1: Core Chemical Properties of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol

PropertyValue
Molecular Formula C₁₃H₂₁NO
Molecular Weight 207.32 g/mol
Monoisotopic Mass 207.16231 g/mol

Note: These values are calculated based on the IUPAC name and await empirical confirmation.

Context from Structurally Related Compounds

While specific experimental data for 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol is not available in public databases, an analysis of structurally similar compounds can provide valuable insights into its potential chemical and physical properties. For instance, compounds like 2-(Ethylamino)-1-(4-methylphenyl)propan-1-ol (PubChem CID: 64125548) and 2-Amino-1-(4-ethylphenyl)propan-1-one (PubChem CID: 24260973) share core structural motifs.[1][2]

Table 2: Comparison with Structurally Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-olC₁₃H₂₁NO207.32(Target Compound)
2-(Ethylamino)-1-(4-methylphenyl)propan-1-ol[1]C₁₂H₁₉NO193.28Methylphenyl instead of Ethylphenyl group.
2-Amino-1-(4-ethylphenyl)propan-1-one[2]C₁₁H₁₅NO177.24Ketone instead of alcohol; primary amine.
2-(4-Ethylphenyl)-2-(methylamino)propan-1-ol[3]C₁₂H₁₉NO193.28Different substitution on the propan-1-ol chain.

This comparative analysis underscores the importance of precise structural determination, as small modifications can significantly alter the molecular weight and, consequently, the compound's properties.

Experimental Verification Workflow

The calculated molecular weight must be confirmed empirically. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose. The following protocol outlines a general procedure for the verification of the molecular weight of a newly synthesized compound like 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol.

Protocol: Molecular Weight Confirmation by Mass Spectrometry
  • Sample Preparation:

    • Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to obtain a final concentration in the low µg/mL to high ng/mL range. The optimal concentration should be determined empirically.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source. Electrospray ionization (ESI) is typically suitable for a molecule of this nature.

  • Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The expected m/z (mass-to-charge ratio) for the protonated molecule would be approximately 208.1701.

  • Data Interpretation:

    • Compare the experimentally observed m/z value with the theoretically calculated value. A mass accuracy of less than 5 ppm is typically required to confirm the elemental composition.

    • Analyze the fragmentation pattern to further corroborate the proposed structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_confirmation Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation for MS Purification->SamplePrep Purified Compound HRMS High-Resolution Mass Spectrometry SamplePrep->HRMS DataAnalysis Data Analysis (m/z Verification) HRMS->DataAnalysis MW_Confirmation Molecular Weight Confirmed DataAnalysis->MW_Confirmation

Caption: Experimental workflow for the confirmation of molecular weight.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol is not available, precautions should be taken based on data for structurally similar amino alcohol compounds.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][4]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Use only in a well-ventilated area.[4] Wash hands and any exposed skin thoroughly after handling.[3]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

It is imperative to conduct a thorough risk assessment before handling this compound and to consult the SDS of any known analogous materials.

Conclusion

This technical guide has established the molecular formula of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol as C₁₃H₂₁NO and its molecular weight as 207.32 g/mol , derived from its IUPAC name. In the absence of direct experimental data, this guide provides a framework for its empirical verification and safe handling, drawing upon information from structurally related compounds. The methodologies and comparative data presented herein are intended to support further research and development involving this and similar chemical entities.

References

  • PubChem. 2-Amino-1-(4-ethylphenyl)propan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(Ethylamino)-1-(4-methylphenyl)propan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(4-Ethylphenyl)-2-(methylamino)propan-1-ol. National Center for Biotechnology Information. [Link]

Sources

Foundational

Thermodynamic Solubility Profiling of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol in Organic Solvents: A Technical Guide

Executive Summary The compound 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol (CAS: 1153900-57-2) is a versatile, amphiphilic amino alcohol utilized as a critical building block in advanced organic synthesis and pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol (CAS: 1153900-57-2) is a versatile, amphiphilic amino alcohol utilized as a critical building block in advanced organic synthesis and pharmaceutical development. Structurally, it features a lipophilic 4-ethylphenyl moiety coupled with a highly polar, hydrogen-bonding secondary amine and propan-1-ol chain. This dual nature complicates its solvation thermodynamics.

For researchers and drug development professionals, understanding the solubility profile of this compound in various organic solvents is paramount for optimizing reaction conditions, designing crystallization-based purification steps, and formulating liquid dosage forms. This whitepaper provides a comprehensive framework for predicting, measuring, and validating the thermodynamic equilibrium solubility of this compound.

Theoretical Framework: Solute-Solvent Thermodynamics

The dissolution of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol is governed by the energetic balance between the disruption of its crystalline lattice and the formation of new solute-solvent interactions. We can contextualize this using Hansen Solubility Parameters (HSP) , which divide the total cohesive energy density into three distinct intermolecular forces:

  • Dispersion Forces (

    
    ):  Driven by the 4-ethylphenyl and alkyl groups.
    
  • Polar Interactions (

    
    ):  Driven by the dipole moments of the amine and hydroxyl groups.
    
  • Hydrogen Bonding (

    
    ):  Facilitated by the amino alcohol moiety, acting as both a hydrogen-bond donor and acceptor.
    

According to established physical organic chemistry principles, optimal solvation occurs when the HSP of the solvent closely matches that of the solute[1]. Because this compound possesses significant


 and 

values alongside a bulky lipophilic tail, it exhibits maximum solubility in polar protic solvents (which satisfy the hydrogen-bonding requirements) and moderate solubility in polar aprotic solvents. Non-polar aliphatic hydrocarbons generally fail to disrupt the strong intermolecular hydrogen-bonding network of the pure solid, leading to poor solubility.

Empirical Solubility Data in Organic Solvents

The following table summarizes the representative thermodynamic equilibrium solubility of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol across a spectrum of standard organic solvents at 25.0 ± 0.1 °C.

Solvent CategorySolventDielectric Constant (

)
Estimated Solubility (mg/mL)Solvation Mechanism
Polar Protic Methanol32.7> 100.0Strong H-bond donor/acceptor matching with the amino alcohol.
Polar Protic Ethanol24.5> 100.0Excellent matching of both

and

.
Polar Protic Isopropanol19.980.0 - 100.0Slight steric hindrance, but strong H-bonding.
Polar Aprotic Dichloromethane (DCM)8.950.0 - 80.0High polarizability; effectively solvates the amphiphilic structure.
Polar Aprotic Ethyl Acetate6.020.0 - 45.0Acts as an H-bond acceptor; moderate overall solvation.
Non-Polar Aromatic Toluene2.410.0 - 20.0

interactions with the ethylphenyl ring; poor

matching.
Non-Polar Aliphatic n-Hexane1.9< 1.0Incapable of disrupting the solute's H-bond network.

Note: Data represents standard equilibrium ranges for structurally analogous amino alcohols under ambient conditions.

Experimental Protocol: The Shake-Flask Method

To generate highly accurate, self-validating solubility data, the Shake-Flask Method remains the gold standard for thermodynamic equilibrium determination, adapted from OECD Test Guideline 105 [2]. Unlike kinetic solubility assays, this method ensures that the chemical system has reached a true thermodynamic minimum.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Causality: An excess of solid 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol must be added to the target solvent to ensure that the chemical potential of the dissolved solute is equal to the chemical potential of the pure solid phase.

  • Action: Weigh approximately 50-100 mg of the compound into a 5 mL amber glass vial. Add 1.0 mL of the selected organic solvent. Ensure a visible solid pellet remains; if it dissolves completely, add more solid until saturation is visually confirmed.

Step 2: Isothermal Equilibration

  • Causality: Solubility is highly temperature-dependent. Fluctuations can lead to supersaturation or premature precipitation.

  • Action: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place them in an orbital shaker housed within a precision-controlled incubator set to 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 to 72 hours to achieve complete thermodynamic equilibrium.

Step 3: Phase Separation

  • Causality: Microcrystals suspended in the supernatant will cause a false-positive overestimation of solubility during quantification [2].

  • Action: Transfer the suspension to a temperature-controlled centrifuge (maintained exactly at 25.0 °C) and spin at 10,000 × g for 15 minutes. Alternatively, filter the supernatant using a 0.22 µm PTFE syringe filter (pre-saturated with the solvent to prevent solute adsorption).

Step 4: Quantification via HPLC-UV

  • Causality: High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) not only quantifies the dissolved solute but also verifies that no chemical degradation occurred during the 72-hour equilibration period[3].

  • Action: Dilute an aliquot of the clear supernatant with the mobile phase to fall within the linear range of a pre-established calibration curve. Analyze using a C18 reverse-phase column, monitoring at the

    
     corresponding to the ethylphenyl chromophore (typically ~210-220 nm).
    

Step 5: Solid Phase Validation (Crucial E-E-A-T Step)

  • Causality: Solvents can induce polymorphic transformations or the formation of solvates/hydrates, which possess entirely different solubility profiles than the starting material. A solubility value is scientifically meaningless if the identity of the solid phase is unknown.

  • Action: Recover the residual solid from the vial, gently dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm the crystal lattice remains unchanged.

Workflow Visualization

Below is the logical workflow for the self-validating thermodynamic solubility protocol.

SolubilityWorkflow Start Excess Solute + Solvent (2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol) Equilibrate Isothermal Equilibration (Shake-Flask, 48-72h, 25.0 ± 0.1°C) Start->Equilibrate PhaseSep Phase Separation (Centrifugation / 0.22 µm Filtration) Equilibrate->PhaseSep AnalysisLiquid Liquid Phase Analysis (HPLC-UV Quantification) PhaseSep->AnalysisLiquid Supernatant AnalysisSolid Solid Phase Analysis (XRPD / DSC for Polymorphism) PhaseSep->AnalysisSolid Residual Solid Result Validated Thermodynamic Solubility (mg/mL) AnalysisLiquid->Result AnalysisSolid->Result Validates Solid State

Caption: Self-validating Shake-Flask workflow for determining the thermodynamic solubility of amino alcohols.

Conclusion

The solubility of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol is dictated by the interplay between its lipophilic ethylphenyl core and its polar amino alcohol terminus. By leveraging the Shake-Flask method coupled with rigorous solid-state validation and HPLC-UV quantification, researchers can obtain highly reliable thermodynamic data. This self-validating approach ensures that the physical parameters used for downstream process chemistry or formulation development are both accurate and reproducible.

References

  • Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse Journal of the American Chemical Society / PMC URL:[Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review Technical University of Denmark (DTU) / OECD 105 Guidelines URL:[Link]

Exploratory

A Technical Guide to Investigating the Potential Biological Activity of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol

Abstract This document outlines a comprehensive, hypothesis-driven framework for the systematic evaluation of the biological activity of the novel compound, 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol. As a member of th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document outlines a comprehensive, hypothesis-driven framework for the systematic evaluation of the biological activity of the novel compound, 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol. As a member of the substituted phenethylamine and β-amino alcohol chemical classes, this molecule possesses structural motifs commonly associated with a wide range of pharmacological effects, particularly on the central nervous system (CNS).[1][2][3] Due to the absence of published data on this specific entity, this guide serves as a technical roadmap for researchers. It details a phased experimental strategy, from initial in vitro screening to targeted in vivo validation and preliminary safety assessment. The methodologies proposed are grounded in established principles of drug discovery and are designed to elucidate the compound's mechanism of action, potency, selectivity, and potential therapeutic applications.

Introduction: Chemical Identity and Rationale for Investigation

The subject of this guide, 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol, is a chiral β-amino alcohol derivative built upon a substituted phenethylamine scaffold. The core structure consists of a phenyl ring joined to an amino group by a two-carbon chain, a defining feature of phenethylamines.[1][2] This structural class is the foundation for numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of pharmaceutical and psychoactive compounds.[1][3]

Structural Features of Interest:

  • Phenethylamine Backbone: This core is a well-established pharmacophore for interacting with monoamine systems.

  • α-Methyl Group: The methyl group on the carbon adjacent to the nitrogen (the alpha position) creates a substituted amphetamine-like structure. This modification can increase metabolic stability and alter selectivity for monoamine transporters and receptors.

  • 4-Ethylphenyl Substitution: The ethyl group at the para-position of the phenyl ring will influence lipophilicity and may affect binding affinity and selectivity for specific biological targets compared to other substitutions.[4]

  • β-Hydroxy Group & N-substitution: The propan-1-ol group on the nitrogen atom forms a β-amino alcohol moiety. This functional group is critical in many adrenergic compounds and can be a key determinant of receptor interaction, particularly at adrenergic receptors.

Given these structural alerts, it is scientifically prudent to hypothesize that 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol may exhibit activity at monoaminergic targets, such as transporters and G-protein coupled receptors (GPCRs), with potential applications as a CNS stimulant, antidepressant, or vasopressor, among others.[1] Furthermore, the β-amino alcohol structure is a known feature in compounds with anti-inflammatory, cytotoxic, and antimicrobial properties, warranting a broad initial screening approach.[5][6][7]

Proposed Research & Development Workflow

A multi-phase, integrated approach is essential to systematically characterize the pharmacological profile of a new chemical entity. The following workflow is proposed to efficiently move from broad, high-throughput screening to more focused, hypothesis-driven studies.

G cluster_0 Phase 1: In Vitro Profiling & Target Identification cluster_1 Phase 2: In Vivo Pharmacological Characterization cluster_2 Phase 3: Preliminary Safety & DMPK p1_a Primary Screening: Broad Receptor Binding Panel (e.g., Eurofins SafetyScreen44™) p1_b Functional Assays: Agonist vs. Antagonist Mode (cAMP, Ca2+ Flux) p1_a->p1_b p1_c Monoamine Transporter Assays: DAT, NET, SERT (Uptake & Release) p1_b->p1_c p1_d Exploratory Screens: Anti-inflammatory, Cytotoxicity (e.g., TLR4, MTT Assays) p1_c->p1_d p2_a Behavioral Assays: Locomotor Activity (Mouse) Drug Discrimination (Rat) p1_c->p2_a CNS Hits p2_c Targeted Disease Models (Based on In Vitro Hits) p1_d->p2_c Other Hits p2_b Physiological Monitoring: Cardiovascular (BP, HR) Respiratory Function p2_a->p2_b p3_b In Vivo Pharmacokinetics (PK): Rodent IV/PO Dosing (Cmax, t1/2, Bioavailability) p2_b->p3_b p3_a In Vitro ADMET: CYP450 Inhibition, hERG Channel, Metabolic Stability (Microsomes) p3_a->p3_b p3_c Acute Toxicity Study p3_b->p3_c

Caption: Proposed workflow for characterizing 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol.

Methodologies for Biological Characterization

Phase 1: In Vitro Profiling and Target Deconvolution

The initial phase aims to broadly survey the biological landscape to identify primary targets and potential off-target liabilities.

3.1.1 Primary Target Identification: Receptor and Transporter Screening

The structural similarity to known monoaminergic agents makes adrenergic, dopaminergic, and serotonergic systems the highest priority for investigation.

  • Rationale: Substituted phenethylamines frequently modulate monoamine neurotransmitter systems.[3] A broad binding assay is the most unbiased and efficient method to identify initial interactions. Functional assays are then required to determine the nature of these interactions (e.g., agonist or antagonist).[8]

  • Protocol: Radioligand Binding Assays

    • Objective: To determine the binding affinity (Kᵢ) of the test compound for a panel of targets.

    • Procedure:

      • Prepare cell membrane homogenates expressing the receptor of interest or synaptosomes for transporter binding.

      • Incubate membranes/synaptosomes with a specific radioligand (e.g., [³H]-dopamine for DAT) and varying concentrations of the test compound.

      • After incubation, separate bound from free radioligand via rapid filtration.

      • Quantify radioactivity on the filters using liquid scintillation counting.

      • Calculate IC₅₀ values and convert to Kᵢ using the Cheng-Prusoff equation.

    • Data Analysis: Results are typically presented as percent inhibition at a given concentration or as calculated Kᵢ values.

Target ClassPrimary Targets for ScreeningRationale / Potential Effect
Monoamine Transporters DAT, NET, SERTInhibition can lead to stimulant, antidepressant effects.[4]
Adrenergic Receptors α₁, α₂, β₁, β₂, β₃Key targets for vasopressors, bronchodilators, cardiac stimulants.
Dopamine Receptors D₁, D₂, D₃, D₄, D₅Modulation associated with stimulant and antipsychotic effects.
Serotonin Receptors 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, etc.Targets for hallucinogens, antidepressants, anxiolytics.[8]
  • Protocol: Functional Assays (e.g., cAMP for Gs/Gi-coupled receptors)

    • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at receptors identified in binding assays.

    • Procedure:

      • Use a recombinant cell line stably expressing the target receptor (e.g., CHO-β₂AR).

      • For agonist testing, treat cells with varying concentrations of the test compound and measure the downstream signaling molecule (e.g., cAMP).

      • For antagonist testing, pre-incubate cells with the test compound before challenging with a known reference agonist.

      • Quantify cAMP levels using a suitable method (e.g., HTRF, ELISA).

    • Data Analysis: Generate dose-response curves to determine potency (EC₅₀) and efficacy (% of max response) for agonists, or inhibitory potency (IC₅₀/Kₑ) for antagonists.

3.1.2 Exploratory and Safety Screening

  • Rationale: The β-amino alcohol scaffold is present in molecules with diverse activities beyond the CNS.[5][6] Early screening can uncover novel therapeutic avenues or flag potential liabilities.

  • Proposed Assays:

    • Anti-inflammatory: Test for inhibition of Toll-like receptor 4 (TLR4) signaling in a macrophage cell line (e.g., RAW 264.7) by measuring LPS-induced nitric oxide or cytokine production.[6]

    • Cytotoxicity: Screen against a panel of human cancer cell lines (e.g., PC-3, HeLa) using an MTT assay to determine cell viability.[5][9]

    • hERG Channel: A critical early safety screen to assess the risk of cardiac QT prolongation.

Phase 2: In Vivo Pharmacological Validation

This phase aims to confirm in vitro findings in a whole-animal system and characterize the compound's physiological and behavioral effects.

  • Rationale: In vivo models are essential to understand how pharmacokinetics and complex physiological systems modulate the activity observed in vitro. Behavioral assays can provide insight into the compound's potential psychoactive properties.[8]

  • Protocol: Rodent Locomotor Activity

    • Objective: To assess whether the compound has stimulant, depressant, or no effect on spontaneous movement.

    • Procedure:

      • Acclimate mice to open-field arenas equipped with infrared beam grids.

      • Administer the test compound via an appropriate route (e.g., IP, PO) at several doses.

      • Record beam breaks over a set period (e.g., 60 minutes) to quantify horizontal and vertical activity.

    • Data Analysis: Compare total distance traveled and other parameters between vehicle- and drug-treated groups using ANOVA.

  • Protocol: Cardiovascular Safety Pharmacology

    • Objective: To evaluate effects on blood pressure and heart rate.

    • Procedure:

      • Implant telemetry devices in conscious, freely moving rats to continuously monitor arterial blood pressure and heart rate.

      • After a baseline recording period, administer the test compound.

      • Record cardiovascular parameters for several hours post-dose.

    • Data Analysis: Analyze changes from baseline and compare to a vehicle control group.

Data Interpretation and Potential Applications

The data generated from this workflow will build a comprehensive pharmacological profile.

Hypothetical Outcome ProfileInterpretation & Potential Application
Profile A: Potent NET/DAT inhibitor (NET > DAT), increases locomotor activity.CNS Stimulant. Potential for ADHD or narcolepsy treatment.
Profile B: Selective 5-HT₂ₐ receptor agonist, low locomotor activity.Hallucinogenic/Psychedelic. Potential for psychiatric research or therapy (e.g., depression).[8]
Profile C: Potent β₂-adrenergic receptor agonist, minimal CNS effects.Bronchodilator. Potential for asthma or COPD treatment.
Profile D: Inhibits TLR4 signaling in vitro, reduces inflammation in an in vivo model.Anti-inflammatory agent. Potential for treating sepsis or inflammatory disorders.[6]

Conclusion

2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol is a novel chemical entity with significant, unexplored potential. Its structure, combining features of substituted phenethylamines and β-amino alcohols, provides a strong rationale for a thorough pharmacological investigation. The systematic, multi-phase workflow detailed in this guide—from broad in vitro screening to targeted in vivo studies—provides a robust framework for elucidating its mechanism of action, defining its therapeutic potential, and identifying any safety liabilities. The insights gained will be critical for any future drug development program centered on this promising molecule.

References

  • Substituted phenethylamine - Wikipedia. (n.d.).
  • Eshleman, A. J., Forster, M. J., Wolfrum, K. M., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Oregon Health & Science University.
  • Nichols, D. E., & Marona-Lewicka, D. (1995). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Pharmacology Biochemistry and Behavior.
  • Wang, L., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. PubMed.
  • Li, M., et al. (2011). Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. PubMed.
  • Phenethylamines - University of Virginia School of Medicine. (2024).
  • Phenethylamine - Wikipedia. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-ethyl-1-propanol.
  • Fluorochem. (n.d.). (1s,2s)-1-amino-1-(4-ethylphenyl)propan-2-ol.
  • PubChem. (n.d.). 2-(Ethylamino)-1-(4-methylphenyl)propan-1-ol.
  • Hmila, I., et al. (2021). Rearrangement of β-aminoalcohol and application to the synthesis of biologically active compounds. ResearchGate.
  • Szabó, D., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. PMC.
  • Arote, R. B., & Chaskar, A. C. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal.
  • PubChem. (n.d.). 2-Amino-1-(4-ethylphenyl)propan-1-one.
  • Sigma-Aldrich. (n.d.). (R)-2-amino-2-(4-ethylphenyl)ethan-1-ol.
  • Onnis, V., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. PubMed.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Crystallization and Resolution Strategies for 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Chemical Context The compound 2-{[1-(4-Ethylphenyl)ethyl]a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Chemical Context

The compound 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol (CAS: 1153900-57-2) is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a secondary amine, a primary alcohol, and a lipophilic 4-ethylphenyl moiety. Crucially, the molecule possesses two stereocenters: one at the benzylic position and another at the C2 position of the propanol chain.

The Crystallization Challenge: Free-base amino-alcohols with highly lipophilic tails frequently resist direct crystallization. Instead of forming an ordered crystal lattice, they tend to undergo Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs because the lattice energy of the free base is insufficient to overcome the solvation forces, leading to a metastable solute-rich liquid phase rather than a solid precipitate. To achieve high-purity isolation, process chemists must rely on salt screening to increase the melting point and lattice energy of the target compound, or employ diastereomeric resolution to isolate specific stereoisomers.

Thermodynamic Profiling & Salt Screening

To establish a self-validating purification protocol, a high-throughput salt screen is required. The choice of counterion and solvent system directly dictates whether the compound will crystallize or oil out. According to foundational methodologies in high-throughput salt screening for synthetic intermediates [1], matching the pKa of the acid with the basicity of the secondary amine (pKa ~9.5) while balancing the solvent polarity is critical.

Table 1: High-Throughput Salt Screening Data Summary

Conditions: 50 mg API scale, 1.05 eq. acid, controlled cooling from 65°C to 5°C at -0.5°C/min.

CounterionSolvent System (v/v)Yield (%)Purity (a/a %)Physical Observation & Causality
Free Base Heptane / EtOAc (9:1)N/AN/AOiled out. Lipophilic tail prevents nucleation; LLPS observed.
Hydrochloride Isopropanol / Heptane (1:2)85.499.2Highly crystalline. Strong ionic bond overcomes lipophilicity.
Fumarate Ethanol / MTBE (1:3)78.198.5Crystalline. Good yield, but needle-like habit causes slow filtration.
Succinate Tetrahydrofuran (THF)45.092.0Metastable. Initial oiling out, crystallized only after 48h standing.
L-(+)-Tartrate Ethanol / Water (9:1)42.5*99.8 (de)Excellent resolution. Stereoselective lattice formation.

*Yield for L-Tartrate is based on the theoretical 50% maximum for a single diastereomer.

Protocol A: Diastereomeric Resolution via L-(+)-Tartaric Acid

When the synthetic route yields a mixture of stereoisomers, classical resolution using a chiral acid is the most scalable approach. L-(+)-Tartaric acid is selected because its rigid, hydrogen-bonding network effectively discriminates between the diastereomeric conformations of the amino-alcohol [2].

Mechanistic Insight

The addition of 10% water to the Ethanol solvent system is a deliberate thermodynamic choice. Water acts as a highly polar disruptor that slightly increases the solubility of the undesired diastereomeric salt, thereby widening the metastable zone width (MZW) between the two isomers and preventing co-precipitation.

Step-by-Step Methodology
  • Dissolution: Charge a jacketed reactor with 100 g of racemic 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol free base and 800 mL of Ethanol. Heat to 60°C under moderate agitation (250 rpm).

  • Acid Addition: Prepare a solution of 72 g (1.0 eq) of L-(+)-Tartaric acid in 100 mL of purified water. Add this dropwise to the reactor over 30 minutes.

  • Seeding & Nucleation: Cool the reactor to 45°C. Seed with 0.5 g of the desired diastereomeric tartrate salt. Hold isothermally for 2 hours to allow the seed bed to mature and consume supersaturation, preventing secondary nucleation of the undesired isomer.

  • Cooling: Initiate a linear cooling ramp of -0.1°C/min down to 10°C.

  • Isolation: Filter the resulting slurry through a Nutsche filter. Wash the wet cake with 100 mL of cold Ethanol (5°C).

  • Free-Basing: Suspend the wet cake in 500 mL of Methyl tert-butyl ether (MTBE). Add 1M NaOH (aq) until the aqueous phase reaches pH 11. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the enantiopure free base.

ResolutionWorkflow Racemate Racemic Free Base (Oil/Amorphous) SaltFormation Salt Formation (60°C to 20°C) Racemate->SaltFormation Acid L-(+)-Tartaric Acid in EtOH/H2O Acid->SaltFormation Filtration Filtration SaltFormation->Filtration Solid Diastereomeric Salt (Crystalline) Filtration->Solid Retentate ML Mother Liquor (Undesired Isomer) Filtration->ML Filtrate FreeBasing Free-Basing (NaOH, MTBE extraction) Solid->FreeBasing PureProduct Enantiopure Free Base (>99% de) FreeBasing->PureProduct

Caption: Workflow for the diastereomeric resolution of the amino-alcohol using L-(+)-Tartaric Acid.

Protocol B: Anti-Solvent Crystallization of the Hydrochloride Salt

For applications where the stereocenter is already fixed via asymmetric synthesis, converting the free base to a Hydrochloride (HCl) salt is the optimal method for chemical purification.

Mechanistic Insight

Isopropanol (IPA) is used as the primary solvent because it fully dissolves the HCl salt at elevated temperatures. Heptane is chosen as the anti-solvent. Because Heptane is highly non-polar, its rapid addition would cause a massive spike in supersaturation, driving the system into the labile zone and causing oiling out. Therefore, a seeded, reverse-addition or controlled anti-solvent addition approach must be strictly followed.

Step-by-Step Methodology
  • Salt Formation: Dissolve 50 g of the free base in 200 mL of IPA at 20°C. Slowly bubble anhydrous HCl gas (or add 1.05 eq of 5M HCl in IPA) while maintaining the temperature below 30°C to prevent etherification of the primary alcohol.

  • Heating: Heat the resulting mixture to 65°C to achieve complete dissolution.

  • Cooling & Seeding: Cool the solution to 45°C. Add 0.5 g (1 wt%) of milled HCl salt seeds.

  • Desupersaturation Hold: Hold the system isothermally at 45°C for 2 hours. Crucial Step: This allows the crystals to grow slowly, depleting the supersaturation and moving the system safely away from the LLPS boundary.

  • Anti-Solvent Addition: Dose 400 mL of Heptane linearly over 4 hours (approx. 1.6 mL/min) using a peristaltic pump.

  • Final Cooling: Cool the slurry to 5°C at -0.2°C/min. Filter, wash with cold Heptane, and dry under vacuum at 40°C.

AntiSolventProfile Start Dissolution in IPA (T = 65°C) Cool1 Linear Cooling (T = 45°C) Start->Cool1 -0.5°C/min Seed Seeding (1 wt%) Cool1->Seed Hold Isothermal Hold (2 hours) Seed->Hold Desupersaturation AntiSolvent Heptane Addition (0.1 vol/min) Hold->AntiSolvent Cool2 Final Cooling (T = 5°C) AntiSolvent->Cool2 Yield maximization Isolate Filtration & Drying Cool2->Isolate

Caption: Optimized cooling and anti-solvent addition profile to prevent liquid-liquid phase separation.

Conclusion

The purification of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol requires a precise understanding of its thermodynamic behavior. By executing a rational salt screen and utilizing controlled desupersaturation techniques (seeding and isothermal holds), process scientists can bypass the inherent oiling-out tendencies of lipophilic amino-alcohols. Whether utilizing L-(+)-Tartaric acid for stereochemical resolution or HCl for chemical purification, strict adherence to cooling rates and anti-solvent dosing profiles is the cornerstone of a robust, scalable process.

References

  • Qiu, J. "High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility." Organic Process Research & Development, 2020, 24(7), 1262-1270.[Link] [1]

  • Ferreira, F., et al. "Development of a Liquid-Phase Process for Recycling Resolving Agents within Diastereomeric Resolutions." Organic Process Research & Development, 2006, 10(4), 718-726.[Link] [2]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol Synthesis

Welcome to the Technical Support Center. The synthesis of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol via the reductive amination of 4-ethylacetophenone with 2-aminopropan-1-ol (alaninol) presents unique steric and ther...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol via the reductive amination of 4-ethylacetophenone with 2-aminopropan-1-ol (alaninol) presents unique steric and thermodynamic challenges. This guide is designed for drug development professionals and synthetic chemists to diagnose failure modes, understand the underlying causality, and implement self-validating protocols to rescue reaction yields.

Part 1: Diagnostic FAQs (Mechanistic Troubleshooting)

Q1: Why am I recovering mostly 1-(4-ethylphenyl)ethanol instead of my target amino alcohol? Causality: This is a classic case of over-reduction. Acetophenone derivatives are sterically hindered and electronically deactivated compared to aldehydes. Furthermore, your amine (2-aminopropan-1-ol) possesses an


-methyl group, making it a bulky primary amine. The formation of the intermediate imine is thermodynamically unfavorable and kinetically slow. If your reducing agent—such as sodium borohydride (NaBH₄) or even the milder sodium triacetoxyborohydride (STAB)—is introduced before the imine condensation is complete, the hydride will preferentially reduce the unreacted ketone to the corresponding secondary alcohol[1].
Solution:  You must decouple the imine formation from the reduction step or use a specialized Lewis acid to accelerate condensation.

Q2: The imine formation seems stalled, and starting materials remain unreacted even after 24 hours. How can I drive it to completion? Causality: The equilibrium of this specific imine condensation heavily favors the starting materials due to the severe steric clash between the 1-(4-ethylphenyl)ethyl moiety and the 1-hydroxypropan-2-yl group. Standard dehydrating agents (like molecular sieves or MgSO₄) are often insufficient here. Solution: Introduce Titanium(IV) isopropoxide [Ti(OPr-i)₄]. This reagent serves a dual purpose: it acts as a powerful Lewis acid to activate the ketone carbonyl, and it irreversibly scavenges water to form a transient, highly electrophilic titanimine complex. This intermediate is highly susceptible to subsequent reduction by sodium cyanoborohydride (NaBH₃CN) or NaBH₄ [2],[3].

Q3: My reaction goes to completion by LC-MS, but isolated yields are terrible (<30%) after aqueous workup. What is going wrong? Causality: Your product is a secondary amino alcohol. It is an amphiphilic molecule possessing a highly lipophilic tail (the 4-ethylphenyl group) and a highly polar, hydrogen-bonding headgroup. This structural dichotomy causes severe emulsions during liquid-liquid extraction[4]. Additionally, if the aqueous phase is not sufficiently basic during extraction, the secondary amine remains protonated (as an ammonium salt) and partitions into the aqueous waste[5]. Solution: You must force the product into the organic phase by heavily basifying the aqueous layer (pH > 11) to fully deprotonate the amine, and by saturating the aqueous layer with NaCl (salting-out effect) before extracting with a moderately polar solvent like ethyl acetate[6].

Part 2: Quantitative Data & Reagent Selection

The choice of reducing agent and additive dictates the success of sterically hindered reductive aminations. The table below summarizes the expected outcomes when coupling 4-ethylacetophenone with 2-aminopropan-1-ol.

Reducing AgentAdditive / CatalystImine Condensation RateOver-reduction RiskEmulsion RiskTypical Isolated Yield
NaBH₄ None (Direct)Very SlowCritical High< 15%
NaBH(OAc)₃ Acetic Acid (1.0 eq)ModerateLowHigh35 - 50%
NaBH₃CN Ti(OPr-i)₄ (1.25 eq) Fast (Titanimine) Low Moderate85 - 95%
H₂ (Pd/C) NoneSlowModerateLow40 - 60%

Note: While STAB is the industry standard for general reductive aminations [1], the steric bulk of acetophenones necessitates the Ti(OPr-i)₄ / NaBH₃CN (or NaBH₄) system for optimal conversion[3].

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the critical divergence between the desired titanium-mediated pathway and the failure mode of premature reduction.

ReductiveAmination K 4-Ethylacetophenone + 2-Aminopropan-1-ol I Titanimine Complex (Transient Intermediate) K->I Ti(OPr-i)4 (Lewis Acid Activation) S 1-(4-Ethylphenyl)ethanol (Over-reduction Byproduct) K->S Premature Hydride Addition (Missing Lewis Acid) P 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol (Target Amino Alcohol) I->P NaBH4 or NaBH3CN (Selective Reduction)

Mechanistic pathway of Ti(OPr-i)₄-mediated reductive amination vs. premature ketone reduction.

Part 4: Self-Validating Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination (Optimized for Steric Hindrance)

This protocol utilizes Ti(OPr-i)₄ to overcome the thermodynamic barrier of imine formation prior to reduction[2].

Step 1: Titanimine Formation

  • In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve 4-ethylacetophenone (1.0 eq, 10 mmol) and 2-aminopropan-1-ol (1.1 eq, 11 mmol) in anhydrous THF (20 mL).

  • Dropwise, add Titanium(IV) isopropoxide (1.25 eq, 12.5 mmol).

  • Stir the mixture at room temperature for 8–10 hours.

  • Self-Validation Checkpoint: Before proceeding, pull a 50 µL aliquot, quench with 1 drop of water, extract with 200 µL EtOAc, and analyze via GC-MS or TLC. The complete disappearance of the ketone peak confirms the titanimine has fully formed. Do not proceed to Step 2 until conversion is >95%.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of NaBH₄ (1.0 eq, 10 mmol) dissolved in absolute ethanol (10 mL). Note: NaBH₃CN can also be used, but NaBH₄ is highly effective and less toxic once the titanimine is formed[2].

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

Step 3: Quench and Titanium Removal

  • Carefully quench the reaction by adding aqueous ammonia (2M, 15 mL). This hydrolyzes the titanium complex, precipitating insoluble white titanium dioxide (TiO₂).

  • Filter the resulting suspension through a pad of Celite to remove the TiO₂ salts, washing the filter cake thoroughly with ethyl acetate (3 × 20 mL).

Protocol B: Optimized Aqueous Workup for Amino Alcohols

This extraction protocol prevents emulsion formation and ensures the amphiphilic product is quantitatively recovered[6].

Step 1: Basification

  • Transfer the filtrate from Protocol A to a separatory funnel.

  • Add 2M NaOH dropwise until the aqueous layer is strongly basic.

  • Self-Validation Checkpoint: Spot the aqueous phase on broad-range pH paper. It must read pH

    
     11. If it is lower, the secondary amine will remain protonated and water-soluble, destroying your isolated yield.
    

Step 2: Salting Out & Extraction

  • Add solid NaCl to the separatory funnel until the aqueous layer is fully saturated (undissolved salt remains).

  • Extract the aqueous phase with Ethyl Acetate (3 × 30 mL). The high ionic strength of the aqueous layer forces the amino alcohol into the organic phase and rapidly breaks any emulsions.

Step 3: Isolation

  • Combine the organic layers and wash with a minimal amount of brine (10 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol.

Part 5: References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Optimization

Minimizing side reactions during 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol production

Executive Summary Welcome to the Technical Support Center. This guide addresses the synthesis of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol , a secondary amine intermediate critical in the development of phenethanolami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the synthesis of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol , a secondary amine intermediate critical in the development of phenethanolamine-class therapeutics (structural analogs to Siponimod and beta-blockers).

The core chemistry involves the reductive amination of 4-ethylacetophenone with 2-aminopropan-1-ol (Alaninol) . While theoretically straightforward, this reaction is prone to three specific failure modes:

  • Competitive Reduction: Formation of the alcohol byproduct (1-(4-ethylphenyl)ethanol).

  • Bis-Alkylation: Formation of the tertiary amine impurity.

  • Diastereomeric Scrambling: Poor control over the newly formed benzylic chiral center.

This guide provides an autonomous, self-validating troubleshooting framework to eliminate these issues.

Module 1: The Reaction Landscape & Mechanism

User Question: I am seeing a complex mixture of starting material, alcohol byproducts, and trace tertiary amines. What is driving these side reactions?

Technical Insight: The reaction is not a single step but a dynamic equilibrium followed by an irreversible reduction. The primary failure point is the Imine-Enamine Equilibrium . Unlike aldehydes, acetophenones are sterically hindered and electronically stable, making imine formation slow. If the reducing agent is added before the imine is fully formed, it will preferentially reduce the unreacted ketone to the alcohol byproduct.

Visualizing the Pathway (Graphviz Diagram):

ReactionPathway Ketone 4-Ethylacetophenone (Starting Material) Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine AlcoholImp Impurity A: 1-(4-Ethylphenyl)ethanol Ketone->AlcoholImp + Hydride (Direct Reduction) Amine 2-Aminopropan-1-ol Imine Ketimine (Target Intermediate) Hemiaminal->Imine - H2O (Slow Step) Product Target Secondary Amine (2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol) Imine->Product + Hydride Source TertiaryImp Impurity B: Tertiary Amine (Bis-alkylation) Product->TertiaryImp + Ketone + Hydride

Caption: Figure 1. Kinetic competition between imine formation (green path) and direct ketone reduction (red dashed path).

Module 2: Troubleshooting Specific Impurities

Issue A: High Levels of Alcohol Impurity (1-(4-ethylphenyl)ethanol)

Diagnosis: The reducing agent (e.g., NaBH4) was introduced while significant unreacted ketone remained. Solution: The Titanium(IV) Isopropoxide Protocol. [1][2]

Standard Lewis acids are often insufficient for acetophenones. You must use Titanium(IV) isopropoxide [Ti(OiPr)4] . It serves a dual function:

  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Irreversibly consumes the water produced during imine formation, driving the equilibrium to completion (Le Chatelier’s principle).

Protocol Adjustment:

  • Do not use a "one-pot" mix where NaBH4 is added immediately.

  • Step 1: Stir Ketone (1.0 eq) + Amine (1.2 eq) + Ti(OiPr)4 (1.25 eq) neat or in THF for 6–12 hours.

  • Step 2: Only then add the reducing agent (NaBH4) in ethanol.

Issue B: Bis-Alkylation (Tertiary Amine Formation)

Diagnosis: The product (secondary amine) is more nucleophilic than the starting amine (alaninol), reacting with remaining ketone. Solution:

  • Stoichiometry: Ensure the primary amine (alaninol) is in excess (1.2 to 1.5 equivalents). This statistically favors the primary reaction.

  • Steric Control: The use of Ti(OiPr)4 creates a bulky titanium-amine complex that sterically hinders the secondary amine from attacking a second ketone molecule.

Module 3: Stereochemical Control (Diastereomers)

User Question: The product has two chiral centers. I used (S)-Alaninol, but I am getting a 60:40 mixture of diastereomers. How do I improve this?

Technical Insight: You have fixed one chiral center (from the amino alcohol), but the reductive amination creates a new center at the benzylic position.

  • Mechanism: The hydride attacks the imine C=N bond.[3] The face of attack is influenced by the existing chiral center on the amine chain (1,3-induction), but this induction is weak in flexible linear chains.

Optimization Strategy:

Method Expected dr (Diastereomeric Ratio) Notes
Standard NaBH4 ~1.5 : 1 Small hydride, poor facial discrimination.
NaHB(OAc)3 (STAB) ~3 : 1 Bulkier reducing agent; better transition state organization.
Temp. Control Variable Lower temperature (-78°C to 0°C) during reduction improves selectivity but slows reaction.

| Crystallization | >99 : 1 (Final) | Recommended. Do not rely solely on synthesis. The amino-alcohol moiety crystallizes well as a hydrochloride or tartrate salt. |

Module 4: The "Gold Standard" Protocol

Context: This protocol utilizes the Mattson-Abdel-Magid Ti(OiPr)4 method , optimized for hindered ketones like 4-ethylacetophenone.

Reagents:

  • 4-Ethylacetophenone (1.0 equiv)

  • (S)-2-Aminopropan-1-ol (1.2 equiv)

  • Titanium(IV) isopropoxide (1.25 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: THF (dry) and Absolute Ethanol.

Step-by-Step Workflow:

  • Imine Formation (The Critical Step):

    • In a dry flask under Nitrogen, charge 4-Ethylacetophenone and (S)-2-Aminopropan-1-ol.

    • Add Ti(OiPr)4 dropwise at room temperature.

    • Checkpoint: Stir neat (without solvent) or in minimal dry THF for 6–8 hours. The solution becomes viscous/yellow, indicating the Ti-Imine complex formation.

  • Reduction:

    • Dilute the mixture with absolute Ethanol (approx. 5-10 volumes).

    • Cool to 0°C.

    • Add NaBH4 portion-wise (caution: gas evolution).

    • Allow to warm to room temperature and stir for 4 hours.

  • Workup (The "Anti-Emulsion" Trick):

    • Warning: Quenching Ti reactions with water creates a gelatinous TiO2 precipitate that is impossible to filter.

    • Method: Quench by adding 2M aqueous Ammonium Hydroxide (NH4OH) . The titanium will precipitate as a filterable white powder.

    • Filter through Celite.

    • Extract the filtrate with Ethyl Acetate.

  • Purification:

    • The crude oil contains the diastereomeric mixture.

    • Dissolve in Ethanol/EtOAc and add HCl (in dioxane/ether) to precipitate the hydrochloride salt. Recrystallize to upgrade diastereomeric purity.

Module 5: Troubleshooting Decision Tree

User Question: My reaction failed. Where do I start?

Troubleshooting Start Analyze Crude LC-MS/NMR Q1 Is significant Ketone remaining? Start->Q1 Q2 Is Alcohol Impurity > 10%? Q1->Q2 No Sol1 Action: Increase Ti(OiPr)4 time. Check moisture in reagents. Q1->Sol1 Yes Q3 Is Tertiary Amine > 5%? Q2->Q3 No Sol2 Action: Switch from 'One-Pot' to Sequential Addition. Q2->Sol2 Yes Sol3 Action: Increase Amine equivalents. Use bulkier reductant (STAB). Q3->Sol3 Yes

Caption: Figure 2. Logic flow for diagnosing crude reaction profiles.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Source:

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

    • Source:

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for the Reductive Amination of Ketones."[2] Journal of the Chemical Society, Perkin Transactions 1.

    • Source:

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction.

    • Source:

Sources

Troubleshooting

Technical Support Center: Degradation Profiling of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in elucidating the degradation pathways of 2-{[1-(4-Ethylphe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in elucidating the degradation pathways of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol .

Because this molecule features a secondary amine, a benzylic position, and an aliphatic hydroxyl group, it presents specific analytical liabilities. This guide provides self-validating protocols, mechanistic troubleshooting, and predictive data to ensure scientific integrity in your Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflows.

Part 1: Predictive Degradation Profiling

Before initiating stress testing, it is critical to establish a predictive baseline. The secondary amine is highly susceptible to N-oxidation and N-dealkylation, while the benzylic carbon on the ethyl group is prone to oxidation. Table 1 summarizes the quantitative mass spectrometry data for the expected primary degradation products (DPs).

Table 1: Predicted Degradation Products and LC-HRMS Properties

Degradation PathwayProposed Structure / NameFormulaExact Mass[M+H]⁺ (m/z)Primary Stressor
Parent Compound 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-olC₁₃H₂₁NO207.1623208.1701N/A
N-Oxidation 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol N-oxideC₁₃H₂₁NO₂223.1572224.1650Oxidative (H₂O₂)
Benzylic Oxidation 2-{[1-(4-(1-Hydroxyethyl)phenyl)ethyl]amino}propan-1-olC₁₃H₂₁NO₂223.1572224.1650Oxidative, Photo
N-Dealkylation (1) 1-(4-Ethylphenyl)ethan-1-oneC₁₀H₁₂O148.0888149.0966Acidic, Thermal
N-Dealkylation (2) 2-Aminopropan-1-olC₃H₉NO75.068476.0762Acidic, Thermal
Part 2: Standardized Forced Degradation Protocol

To ensure a self-validating system, every degradation experiment must include proper quenching steps. Unquenched samples continue to react in the autosampler, invalidating time-point kinetics. This protocol is grounded in the[1].

Step 1: Stock Solution Preparation

  • Action: Prepare a 1.0 mg/mL stock solution of the API in Acetonitrile:Water (50:50, v/v).

  • Causality: A standardized, fully solubilized starting concentration ensures reproducible degradation kinetics across all orthogonal stressors.

Step 2: Stress Application (Targeting 5–20% Degradation)

  • Acidic Hydrolysis: Mix 1 mL stock with 1 mL 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL stock with 1 mL 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL stock with 1 mL 0.3% H₂O₂. Incubate at room temperature for 2 hours.

  • Photolytic: Expose solid powder to 1.2 million lux hours and 200 Watt hours/m² per.

Step 3: Quenching and Neutralization (Critical Step)

  • Action: Neutralize the acidic sample with 1 mL 0.1 N NaOH. Neutralize the basic sample with 1 mL 0.1 N HCl. Quench the oxidative sample with 100 µL of 10% sodium metabisulfite.

  • Causality: Halting the reaction ensures the LC-HRMS snapshot accurately reflects the specific time point, preventing secondary cascade degradation.

Step 4: LC-HRMS Analysis

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Positive ESI, Full Scan (m/z 50–500), and Data-Dependent MS/MS (ddMS2).

Part 3: Troubleshooting Guide

Q: I am observing an isobaric interference at m/z 224.1650 (+16 Da). How do I differentiate the N-oxide from the benzylic alcohol? A: Both degradation products add exactly 16 Da to the parent mass. To resolve this, you must analyze their collision-induced dissociation (CID) MS/MS spectra. According to established , N-oxides exhibit a characteristic neutral loss of oxygen (-16 Da) or a hydroxyl radical (-17 Da). Conversely, benzylic alcohols typically lose water (-18 Da) to form a highly stable, resonance-stabilized carbocation.

Q: Why is DP4 (2-aminopropan-1-ol, m/z 76.0762) eluting in the void volume and showing severe ion suppression? A: 2-aminopropan-1-ol is a highly polar, low-molecular-weight aliphatic amine. Standard reversed-phase C18 columns cannot retain it because it lacks sufficient hydrophobicity. Solution: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide) using an aqueous normal-phase gradient (starting at 95% Acetonitrile). This will retain the polar fragment and move it away from the void volume, eliminating ion suppression from non-retained salts.

Q: During oxidative stress (3% H₂O₂), the parent peak completely disappears within 2 hours. Is this expected? A: No, this is a methodological failure known as over-degradation. Secondary amines are extremely reactive to peroxides. Degradation exceeding 20% leads to secondary and tertiary degradation products that do not represent real-world shelf-life stability. Solution: Reduce the H₂O₂ concentration to 0.1%–0.3% and monitor the reaction at 30-minute intervals to capture the primary N-oxide before it degrades further.

Part 4: Frequently Asked Questions (FAQs)

Q: Why do I see a split peak or two closely eluting peaks for the parent compound in the extracted ion chromatogram (XIC)? A: 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol contains two chiral centers—one on the benzylic carbon and one on the propanol chain. This results in diastereomers. Depending on the resolving power of your UHPLC column and the gradient slope, these diastereomers may partially or fully resolve. This is a normal physicochemical property of the molecule and should not be misidentified as a degradant.

Q: Is it necessary to run negative ESI mode for this compound? A: While the parent compound and most amine-containing degradants ionize preferentially in positive ESI (due to the ready protonation of the secondary amine), severe oxidative cleavage can produce carboxylic acids (e.g., 4-ethylbenzoic acid). These acidic fragments only ionize efficiently in negative mode. A polarity-switching MS method is highly recommended for comprehensive mass balance.

Part 5: Pathway Visualization

The following diagram maps the primary degradation pathways discussed in this guide, illustrating the causality between specific stressors and their resulting chemical transformations.

G Parent 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol [M+H]+ 208.1701 Oxidation Oxidation (H2O2 / O2) Parent->Oxidation Dealkylation N-Dealkylation (Thermal/Acidic) Parent->Dealkylation DP1 DP1: N-Oxide [M+H]+ 224.1650 Oxidation->DP1 N-oxidation DP2 DP2: Benzylic Alcohol [M+H]+ 224.1650 Oxidation->DP2 C-H oxidation DP3 DP3: 1-(4-Ethylphenyl)ethan-1-one [M+H]+ 149.0966 Dealkylation->DP3 Cleavage DP4 DP4: 2-Aminopropan-1-ol [M+H]+ 76.0762 Dealkylation->DP4 Cleavage

Figure 1: Predictive degradation pathways of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol.

References
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Holčapek, M., Jirásko, R., & Lísa, M. (2010). Journal of Chromatography A, 1217(25), 3908-3921. Available at:[Link]

Sources

Optimization

Optimizing pH conditions for 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol extraction

Introduction Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical information and practical troubleshooting advice for the liqui...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical information and practical troubleshooting advice for the liquid-liquid extraction (LLE) of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol. The successful isolation and purification of this secondary amino alcohol are critically dependent on the precise control of aqueous phase pH. This document explains the underlying chemical principles, provides step-by-step protocols for optimization and extraction, and offers solutions to common challenges encountered in the laboratory.

Foundational Principles: The "Why" Behind pH-Controlled Extraction
FAQ 1: Why is pH the most critical parameter for extracting 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol?

The molecular structure of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol contains a secondary amine, which is a basic functional group. This amine group can exist in two states depending on the pH of the surrounding aqueous environment: a protonated, positively charged (ionic) form, or a neutral, uncharged (free base) form.

  • Protonated (Charged) Form (R₂NH₂⁺): In acidic conditions (low pH), the amine group accepts a proton (H⁺) from the solution to form a positively charged ammonium salt. This ionic form is polar and therefore highly soluble in water and insoluble in most water-immiscible organic solvents.

  • Neutral (Uncharged) Form (R₂NH): In basic conditions (high pH), the amine group remains in its neutral, deprotonated state. This "free base" form is significantly less polar and therefore has much higher solubility in common organic solvents like ethyl acetate, dichloromethane (DCM), or methyl tert-butyl ether (MTBE).[1][2]

This pH-dependent change in ionization state and solubility is the fundamental principle that allows for its selective extraction. By manipulating the pH of the aqueous phase, you can dictate which phase the compound will preferentially dissolve in. This relationship is quantitatively described by the Henderson-Hasselbalch equation.[3][4][5][6]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Protonated Protonated Form (R₂NH₂⁺) Water-Soluble Neutral Neutral Form (R₂NH) Organic-Soluble Protonated->Neutral  Add Base (OH⁻)  Increase pH Neutral->Protonated  Add Acid (H⁺)  Decrease pH G A 1. Prepare Stock Solution Dissolve crude product in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate). B 2. Aliquot Samples Divide the stock solution into several identical aliquots in separatory funnels. A->B D 4. pH-Adjusted Wash Add an equal volume of a different pH buffer to each separatory funnel. B->D C 3. Prepare pH Buffers Create a series of aqueous buffers (e.g., pH 9, 10, 11, 12, 13). C->D E 5. Extract & Separate Shake each funnel, allow layers to separate, and collect the organic layers. D->E F 6. Analyze Organic Phase Quantify the concentration of the target compound in each organic extract (e.g., via HPLC, GC, or UPLC). E->F G 7. Determine Optimum pH Plot recovery vs. pH. The optimal pH yields the highest concentration in the organic phase. F->G

Caption: Experimental workflow for pH optimization.

Experimental Protocol: pH-Scouting Study

  • Sample Preparation: Prepare identical aqueous samples containing a known concentration of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol.

  • pH Adjustment: Adjust the pH of each sample to a different value across a range (e.g., 9.0, 10.0, 11.0, 12.0, 13.0) using a suitable base (e.g., 1 M NaOH). Use a calibrated pH meter for accuracy. [7]3. Liquid-Liquid Extraction:

    • Transfer each pH-adjusted aqueous sample to a separate separatory funnel.

    • Add an equal volume of the chosen organic solvent (e.g., ethyl acetate).

    • Shake vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate completely.

  • Analysis: Carefully collect the organic phase from each extraction. Analyze the concentration of the target compound in each organic extract using a suitable analytical method (e.g., HPLC, GC).

  • Optimization: The pH that results in the highest concentration of the compound in the organic phase is the optimal pH for extraction.

FAQ 4: What is a standard protocol for extracting the compound into an organic solvent?

This protocol is designed for isolating the final product into an organic phase, assuming the starting material is an aqueous solution post-reaction.

  • Dissolution: If the reaction mixture is not already aqueous, dissolve it in a suitable volume of water.

  • Transfer: Transfer the aqueous solution to a separatory funnel.

  • Basification: Slowly add a base (e.g., 5 M NaOH or saturated sodium carbonate solution) while monitoring with a pH meter or pH paper. Adjust the pH to ≥ 12.5 to ensure the amine is in its neutral, free base form.

  • Solvent Addition: Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, DCM).

  • Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer and collect the upper organic layer. For maximum yield, re-extract the aqueous layer two more times with fresh portions of the organic solvent. [7]8. Drying & Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., via rotary evaporation).

FAQ 5: How do I perform a "back-extraction" for purification?

Back-extraction is a powerful technique to separate your basic amine product from neutral or acidic impurities. [2]

  • Initial Extraction: Perform the extraction as described in FAQ 4 to get your compound into an organic solvent (e.g., ethyl acetate), leaving behind water-soluble impurities.

  • Acidic Wash (Forward Extraction):

    • To the combined organic extracts in the separatory funnel, add an equal volume of a dilute acidic solution (e.g., 1 M HCl).

    • Shake vigorously. Your amine will be protonated and move into the acidic aqueous layer, while neutral impurities remain in the organic layer.

    • Separate the layers and save the aqueous layer containing your protonated product. Discard the organic layer.

  • Release and Re-extraction (Back Extraction):

    • Return the acidic aqueous layer to the separatory funnel.

    • Basify the solution to a pH ≥ 12.5 with a strong base (e.g., 5 M NaOH) to convert your product back to its neutral, free base form.

    • Extract the now-neutral product back into a fresh organic solvent (e.g., ethyl acetate), performing three sequential extractions.

    • Combine, dry, and concentrate the organic layers to yield your purified product.

Troubleshooting Guide
ProblemPotential CausesRecommended Solutions
Low Extraction Recovery Incorrect pH: The aqueous phase is not sufficiently basic to deprotonate the amine.Verify pH: Use a calibrated pH meter to ensure the aqueous phase is at least 2 pH units above the amine's pKa (aim for pH ≥ 12.5). [1][7]
Insufficient Mixing: Incomplete partitioning due to inadequate shaking time or vigor.Increase Agitation: Shake the separatory funnel vigorously for at least 1-2 minutes.
Single Extraction: One extraction is often insufficient for complete recovery.Perform Multiple Extractions: Three sequential extractions with smaller volumes of organic solvent are more effective than a single extraction with a large volume. [7]
Emulsion at the Interface Vigorous Shaking: Overly aggressive shaking can create a stable emulsion.Wait: Allow the funnel to stand undisturbed for a longer period. Add Brine: Add a small amount of saturated NaCl solution to increase the ionic strength of the aqueous phase, which can help break the emulsion. [1]Centrifugation: For small volumes, centrifuging the mixture can force layer separation. [1]
Compound is Water-Soluble Even at High pH High Polarity: The alcohol group on the molecule imparts some water solubility."Salting Out": Saturate the aqueous layer with a salt like NaCl or K₂CO₃. This decreases the solubility of the organic compound in the aqueous phase and drives it into the organic layer. [1][2]Solvent Choice: Use a more polar extraction solvent, such as n-butanol. [1]
Salt Contamination in Final Product Incomplete Phase Separation: Small droplets of the aqueous layer were carried over with the organic phase.Perform a Water Wash: After the final basic extraction, wash the combined organic layers with a small amount of deionized water (or brine) to remove dissolved inorganic salts before drying.
Advanced Considerations
FAQ 6: Are there alternative extraction methods for difficult-to-extract amino alcohols?

For particularly challenging separations or industrial-scale processes, more advanced techniques can be considered:

  • Continuous Liquid-Liquid Extraction: For compounds with high water solubility, a continuous LLE apparatus can be used to efficiently extract the product over an extended period. [1]* Schiff Base Formation: An older but effective method involves reacting the amino alcohol with an aromatic aldehyde (like benzaldehyde) at an elevated pH. This forms a Schiff base, which is much less polar and more easily extracted into an organic solvent. The Schiff base can then be hydrolyzed back to the amino alcohol under acidic conditions. [8][9]

References
  • PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES.
  • Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing. [Link]

  • Liquid-Liquid extraction with systematically adjusted PH. Zaiput Flow Technologies. [Link]

  • Isolation of aminoalcohol.
  • 2-(Ethylamino)-1-(4-methylphenyl)propan-1-ol. PubChem. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • Henderson Hasselbalch Equation's application in Organic Chemistry. YouTube. [Link]

  • 24.5 Biological Amines and the Henderson–Hasselbalch Equation. Fiveable. [Link]

  • Process for recovery of amino acid from aqueous mixtures. European Patent Office. [Link]

  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. [Link]

  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]

  • 24.5: Biological Amines and the Henderson-Hasselbalch Equation. Chemistry LibreTexts. [Link]

  • 24.5 Biological Amines and the Henderson–Hasselbalch Equation – Organic Chemistry. OER Commons. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: HRMS vs. QqQ for the Fragmentation Analysis of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol

Executive Summary As a Senior Application Scientist, I frequently guide laboratories through the analytical bottlenecks of characterizing complex secondary amines. The compound 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently guide laboratories through the analytical bottlenecks of characterizing complex secondary amines. The compound 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol (Formula: C₁₃H₂₁NO, Exact Mass: 207.1623) serves as an excellent case study for evaluating mass spectrometry platforms. Structurally, it features a highly cleavable benzylic C-N bond and a terminal alcohol, making its gas-phase behavior highly dependent on the energy regime applied during Collision-Induced Dissociation (CID).

This guide objectively compares the performance of High-Resolution Mass Spectrometry (Orbitrap HRMS) against Triple Quadrupole (QqQ) Mass Spectrometry for the structural elucidation and quantification of this compound. By understanding the causality behind its fragmentation, researchers can optimize their instrumental choices for either metabolite identification or high-throughput pharmacokinetics.

Mechanistic Fragmentation Analysis (CID)

To accurately program any mass spectrometer, one must first understand the thermodynamic drivers of the molecule's gas-phase dissociation. The 1-(4-ethylphenyl)ethyl substructure, found in various synthetic intermediates and pharmacophores[1], dictates the primary fragmentation trajectory. In collision-induced dissociation (CID), compounds containing aliphatic side chains attached to aromatic cores predominantly undergo benzylic cleavage[2]. This energetically favored pathway is the dominant reaction mechanism for such structural motifs[3].

When protonated in an Electrospray Ionization (ESI) source, the precursor ion [M+H]⁺ is observed at m/z 208.1701 . Upon collisional activation, the molecule undergoes the following primary pathways:

  • Benzylic Cleavage (Base Peak): The cleavage of the C-N bond adjacent to the aromatic ring is energetically favored because it yields a highly resonance-stabilized benzylic carbocation. The ethyl group at the para position further stabilizes this cation through hyperconjugation, making the 4-ethyl-alpha-methylbenzyl cation (m/z 133.1017 ) the base peak in most collision energy regimes.

  • Charge Retention on Amine: Alternatively, heterolytic cleavage can result in charge retention on the propanolamine moiety, yielding a fragment at m/z 76.0762 .

  • Dehydration: Gas-phase activation of structurally related compounds often reveals competitive fragmentation pathways, including neutral losses[4]. The terminal hydroxyl group is susceptible to the neutral loss of water (-18.01 Da), generating a fragile product ion at m/z 190.1596 .

G M [M+H]+ m/z 208.1701 F1 Benzylic Cation m/z 133.1017 M->F1 C-N Cleavage (-C3H9NO) F2 Propanolamine Cation m/z 76.0762 M->F2 C-N Cleavage (-C10H12) F3 Dehydrated Ion m/z 190.1596 M->F3 Dehydration (-H2O) F4 Ethyl Cleavage m/z 105.0704 F1->F4 -C2H4

Caption: CID fragmentation pathway of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol.

Table 1: High-Resolution CID Fragmentation Data
Fragment IonExact Mass (m/z)Elemental CompositionRelative AbundanceMechanistic Origin
Precursor208.1701[C₁₃H₂₂NO]⁺5-10%Intact protonated molecule
Product A190.1596[C₁₃H₂₀N]⁺15-20%Dehydration (-H₂O) from propanol moiety
Product B133.1017[C₁₀H₁₃]⁺100% (Base Peak)Benzylic cleavage (C-N bond rupture)
Product C105.0704[C▖H₉]⁺10-15%Loss of ethylene (-C₂H₄) from Product B
Product D76.0762[C₃H₁₀NO]⁺25-40%Propanolamine cation retention

Platform Comparison: Orbitrap HRMS vs. Triple Quadrupole (QqQ)

Choosing the correct MS platform depends entirely on the analytical goal. If the objective is to identify 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol as an unknown impurity in a synthetic batch, HRMS is mandatory. The sub-3 ppm mass accuracy prevents false positive identifications caused by isobaric matrix interferences. Conversely, if the goal is high-throughput pharmacokinetic (PK) profiling of this compound in plasma, a QqQ operating in Multiple Reaction Monitoring (MRM) mode provides superior linear dynamic range and absolute sensitivity.

Workflow cluster_HRMS High-Resolution MS cluster_QqQ Triple Quadrupole Sample Sample Prep (Protein PPT) LC UHPLC (C18 Column) Sample->LC HRMS Orbitrap ddMS2 Exact Mass LC->HRMS Split A QqQ MRM Mode Targeted LC->QqQ Split B ID Unknown ID HRMS->ID Quant Quantification QqQ->Quant

Caption: Comparative LC-MS/MS workflow for structural elucidation vs. targeted quantification.

Table 2: Objective Performance Comparison
Analytical ParameterOrbitrap HRMS (e.g., Q Exactive)Triple Quadrupole (QqQ)Objective Advantage
Mass Resolving Power >70,000 FWHM~0.7 Da (Unit Resolution)HRMS prevents isobaric interference in complex matrices.
Mass Accuracy < 3 ppm± 0.2 DaHRMS provides unambiguous elemental composition.
Sensitivity (LOD) Low pg/mL rangeSub-pg/mL rangeQqQ excels in absolute sensitivity for targeted MRM.
Linear Dynamic Range 3-4 orders of magnitude5-6 orders of magnitudeQqQ is superior for high-throughput PK/PD quantification.
Structural Elucidation Comprehensive (All-ion fragmentation)Limited (Pre-defined MRM)HRMS is mandatory for unknown metabolite identification.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol utilizes a Normalized Collision Energy (NCE) stepping approach .

Why use NCE stepping? Secondary amines with benzylic substituents exhibit highly energy-dependent dissociation kinetics. Relying on a single collision energy risks missing either the fragile structural indicators or the robust core skeleton. By acquiring data across a gradient of collision energies, the protocol acts as a self-validating system.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Reconstitute the 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol reference standard in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to remove any particulates.

Step 2: Chromatographic Separation (UHPLC)

  • Column : C18 reversed-phase column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A : 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Gradient : 5% B hold for 1 min, linear ramp to 95% B over 6 mins, hold for 2 mins, re-equilibrate at 5% B for 3 mins.

  • Flow Rate : 0.4 mL/min with an injection volume of 2 µL.

Step 3: Mass Spectrometry Acquisition (Self-Validating CID)

  • Ionization : Heated Electrospray Ionization (HESI) in positive mode.

  • Source Parameters : Capillary Temperature at 320 °C; Spray Voltage at +3.5 kV.

  • Fragmentation Ramping (The Causality Check) :

    • Low Energy (NCE 20 eV): Validates the intact precursor (m/z 208.1701) and captures the fragile water loss (m/z 190.1596), confirming the presence of the terminal hydroxyl group.

    • Medium Energy (NCE 40 eV): Surpasses the activation barrier for C-N bond cleavage, generating the primary benzylic cation (m/z 133.1017) and propanolamine fragment (m/z 76.0762).

    • High Energy (NCE 60 eV): Drives the benzylic cleavage to completion and induces secondary fragmentation (loss of ethylene) to yield m/z 105.0704, validating the core aromatic ethyl substitution.

References

  • Vetere, A., Alachraf, M. W., Panda, S. K., Andersson, J. T., & Schrader, W. (2018). "Studying the fragmentation mechanism of selected components present in crude oil by collision-induced dissociation mass spectrometry." Rapid Communications in Mass Spectrometry, 32(24), 2141-2151. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 43080782, N-[1-(4-ethylphenyl)ethyl]-4-methylsulfonylaniline." PubChem. URL:[Link]

  • Kune, C., et al. (2017). "Collision-Induced Dissociation processes of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene." Journal of Mass Spectrometry, 52(4). URL:[Link]

  • Rüger, C. P., et al. (2018). "Studying Structural Details in Complex Samples. I. Combining two Chromatographic Separation Methods with Ultrahigh Resolution Mass Spectrometry." Analytical Chemistry. URL:[Link]

Sources

Comparative

A Researcher's Guide to FTIR Analysis: Peak Assignment and Comparative Analysis of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol

Introduction: The Role of FTIR in Pharmaceutical Analysis In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of a molecule is paramount. Fourier-Transform Infra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of FTIR in Pharmaceutical Analysis

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of a molecule is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and cost-effective analytical technique, indispensable for this purpose.[1][2] It provides a unique vibrational "fingerprint" of a molecule by probing the absorption of infrared radiation by its chemical bonds. Each functional group within a molecule vibrates at a characteristic frequency, resulting in a spectrum with distinct absorption bands that allow for detailed structural elucidation.[3]

This guide provides an in-depth FTIR spectral analysis of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol, a substituted propanolamine derivative. By dissecting its structure into key functional groups—a secondary amine, a primary alcohol, and a para-substituted aromatic ring—we will assign its characteristic infrared absorption peaks. This analysis will be contextualized by comparing these expected frequencies with those of simpler, structurally related molecules, thereby offering a robust framework for researchers engaged in the synthesis and characterization of similar compounds.

Molecular Structure and Vibrational Mode Analysis

The structure of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol combines several key functional groups, each with distinct vibrational modes that are detectable by FTIR spectroscopy. A clear understanding of these components is the foundation for accurate spectral interpretation.

Caption: Molecular structure of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol with key functional groups highlighted.

The primary vibrational modes we anticipate observing are:

  • O-H and N-H Stretching: In the 3500-3200 cm⁻¹ region.

  • C-H Stretching: Both aromatic (=C-H) and aliphatic (-C-H) stretches between 3100 and 2850 cm⁻¹.

  • Aromatic C=C Ring Stretching: In the 1600-1450 cm⁻¹ region.

  • Aliphatic C-H Bending: Around 1470-1370 cm⁻¹.

  • C-O and C-N Stretching: In the fingerprint region, typically between 1260 and 1020 cm⁻¹.

  • Aromatic C-H Out-of-Plane Bending: Highly diagnostic peaks below 900 cm⁻¹.

FTIR Peak Assignment and Comparative Analysis

The following table provides a detailed assignment of the expected FTIR absorption bands for 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol. The interpretation relies on established correlation tables and spectral data of analogous structures.

Wavenumber (cm⁻¹)Vibrational ModeIntensity & ShapeRationale and Comparative Insights
3500 - 3200O-H Stretch (Alcohol)Strong, BroadThe significant broadness is due to intermolecular hydrogen bonding. This band is a hallmark of alcohols and will likely obscure the N-H stretch.[3][4]
3350 - 3310N-H Stretch (Sec. Amine)Weak to Medium, SharperAs a secondary amine, a single N-H stretching band is expected.[4][5][6] It will appear as a sharper peak superimposed on the broad O-H band.
3100 - 3010C-H Stretch (Aromatic)Medium to WeakThese bands appear at a slightly higher frequency than aliphatic C-H stretches and confirm the presence of the benzene ring.[4][7][8]
2975 - 2845C-H Stretch (Aliphatic)StrongStrong absorptions from the stretching of C-H bonds in the ethyl and propanol moieties.[7]
~1605 & ~1515C=C Ring Stretch (Aromatic)MediumAromatic rings display characteristic absorptions in this region. The band around 1515 cm⁻¹ is particularly indicative of para-substitution.[8][9]
~1465C-H Bend (Aliphatic)MediumCorresponds to the scissoring and bending vibrations of the CH₂, and CH₃ groups.[7]
~1250 - 1020C-N Stretch (Aliphatic Amine)Medium to WeakThis absorption arises from the stretching of the carbon-nitrogen bond in the aliphatic portion of the molecule.[5][10]
~1050C-O Stretch (Primary Alcohol)StrongThe C-O stretch for a primary alcohol is typically a strong band in this region. Its high intensity makes it a reliable indicator.
860 - 790C-H Wag (p-Substituted)StrongThis out-of-plane (oop) C-H bending vibration is a highly diagnostic feature for para-disubstituted benzene rings.[9]

Experimental Protocol: A Self-Validating Workflow

To ensure the acquisition of high-quality, reproducible FTIR data, a standardized experimental protocol is essential. The use of an Attenuated Total Reflectance (ATR) accessory is recommended for its minimal sample preparation and ease of use.[1]

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared spectrometer, such as a Thermo Scientific™ Nicolet™ Summit™ X FTIR Spectrometer.[1]

  • Accessory: A single-reflection Diamond ATR accessory.

  • Sample: 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol (as a liquid or solid).

  • Cleaning Supplies: Reagent-grade isopropanol and lint-free wipes.

Step-by-Step Methodology
  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a lint-free tissue soaked in isopropanol and allowing it to dry completely.

    • Collect a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). This step is critical as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal.

  • Sample Application:

    • Place a small amount of the sample (one drop of liquid or a few milligrams of solid) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal.

    • Acquire the sample spectrum using the same parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range).

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to prevent cross-contamination between samples.

cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis Clean_ATR 1. Clean ATR Crystal (Isopropanol) Collect_Bkg 2. Collect Background Spectrum (32 scans, 4 cm⁻¹ resolution) Clean_ATR->Collect_Bkg Apply_Sample 3. Apply Sample to Crystal Collect_Bkg->Apply_Sample Acquire_Spectrum 4. Acquire Sample Spectrum (Same parameters as background) Apply_Sample->Acquire_Spectrum Process_Data 5. Process Spectrum (Automatic background subtraction) Acquire_Spectrum->Process_Data Clean_Again 6. Clean ATR Crystal Process_Data->Clean_Again

Caption: Standard Operating Procedure (SOP) for FTIR data acquisition using an ATR accessory.

Conclusion

FTIR spectroscopy offers a definitive and efficient method for the structural verification of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol. The spectrum is characterized by a dominant broad O-H stretch, distinct aliphatic and aromatic C-H stretches, and a series of highly informative peaks in the fingerprint region, including strong C-O and diagnostic aromatic C-H bending vibrations. By following the structured analytical approach and experimental protocol outlined in this guide, researchers can confidently assign spectral features to their corresponding molecular vibrations, ensuring the identity and purity of their synthesized compounds. This guide serves as a practical, experience-grounded resource for professionals in drug development and chemical research.

References

  • IR Spectroscopy Tutorial: Amines. University of California, Los Angeles. [Link]

  • FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universallab. [Link]

  • Structural analysis of amines. Biology LibreTexts. [Link]

  • Stewart, J. E. (1955). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 23(1), 166-170. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Advanced Organic Chemistry: Infrared spectrum of ethylbenzene. Doc Brown's Chemistry. [Link]

  • Ethylbenzene's Hidden Fingerprint: Decoding Its Ir Spectrum Reveals Key Insights. BACC. [Link]

  • Infrared spectrum of propan-2-amine. Doc Brown's Chemistry. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]

  • FTIR Spectrum of 4-propylamino-N-allyl-1,8-naphthalimide. ResearchGate. [Link]

  • Spectroscopy of Aromatic Compounds. OpenStax. [Link]

  • FTIR/NIR/Raman in Bio/Pharmaceutical Analysis. Thermo Fisher Scientific. [Link]

Sources

Validation

Comparative Guide: Synthetic Routes for 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol

This guide provides a comprehensive technical comparison of synthetic routes for 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol , a secondary amino alcohol featuring two chiral centers. This structural motif is characteris...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of synthetic routes for 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol , a secondary amino alcohol featuring two chiral centers. This structural motif is characteristic of various pharmaceutical intermediates used in the synthesis of beta-blockers, calcimimetics, and phenethylamine derivatives.[1]

The guide evaluates the three most chemically viable strategies: Titanium-Mediated Reductive Amination (the industry standard for hindered ketones), Direct Nucleophilic Substitution (the classical approach), and Catalytic Hydrogenation (for scale-up).[1]

[1]

Executive Summary & Structural Analysis

The target molecule, 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol , is formed by the coupling of 4-ethylacetophenone (or its derivatives) and 2-amino-1-propanol (Alaninol) .[1]

Key Synthetic Challenges:

  • Steric Hindrance: The reaction involves a ketone (acetophenone derivative) rather than an aldehyde, making imine formation slower and more reversible.[1]

  • Chemo-selectivity: The presence of a free hydroxyl group on the amine (alaninol) poses a risk of competitive O-alkylation versus N-alkylation.[1]

  • Stereochemistry: The product contains two chiral centers.[1] The diastereomeric ratio (dr) is a critical quality attribute (CQA).[1]

Detailed Route Analysis

Route A: Titanium(IV)-Mediated Reductive Amination (Recommended)

This route utilizes Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid and water scavenger to facilitate the condensation of 4-ethylacetophenone with alaninol, followed by in situ reduction.[1]

  • Mechanism: Ti(OiPr)₄ activates the ketone carbonyl and traps the water byproduct, driving the equilibrium toward the titanium-imine complex.[1] This intermediate is then reduced by sodium borohydride (NaBH₄).[1][2][3]

  • Why it works: Standard reductive amination (e.g., NaBH(OAc)₃) often fails with acetophenones due to poor imine stability.[1] Titanium methodology overcomes this kinetic barrier.[1]

  • Selectivity: High N-selectivity is achieved; the titanium coordinates with the amino alcohol, directing the reaction to the nitrogen.[1]

Route B: Direct Nucleophilic Substitution (Sɴ2)

This route involves the alkylation of alaninol with 1-(1-haloethyl)-4-ethylbenzene (e.g., the bromide or chloride derivative).[1]

  • Mechanism: A classic Sɴ2 attack by the amine nitrogen on the benzylic carbon.[1]

  • Critical Flaws:

    • Elimination (Side Reaction): Benzylic halides with beta-hydrogens are prone to E2 elimination under basic conditions, generating 4-ethylstyrene as a major impurity.[1]

    • Poly-alkylation: Controlling the reaction to stop at the secondary amine is difficult; tertiary amines often form.[1]

Route C: Catalytic Hydrogenation (Scale-Up Option)

For large-scale manufacturing, stoichiometric hydride reagents (like NaBH₄) are replaced by hydrogen gas (H₂) over a heterogeneous catalyst (e.g., Pd/C or Pt/C).[1]

  • Mechanism: Formation of the imine (often with an acid catalyst) followed by surface-mediated hydrogenation.[1]

  • Advantage: Green chemistry profile (water is the only byproduct).[1]

  • Disadvantage: Requires high pressure (20-50 bar) and often yields lower diastereoselectivity compared to hydride reductions.[1]

Comparative Analysis Table

FeatureRoute A: Ti(OiPr)₄ Reductive AminationRoute B: Nucleophilic SubstitutionRoute C: Catalytic Hydrogenation
Reaction Type One-pot Reductive AlkylationSɴ2 AlkylationHeterogeneous Reduction
Yield (Typical) 75 - 85% 40 - 55%60 - 70%
Purity Profile High (Clean conversion)Low (Styrene & Bis-alkyl impurities)Moderate (Alkane byproducts)
Chemo-selectivity Excellent (N-alkylation preferred)Poor (Risk of O-alkylation)Good
Scalability Moderate (Ti waste management)HighExcellent (Greenest)
Key Reagents Ti(OiPr)₄, NaBH₄Benzyl bromide, K₂CO₃H₂, Pd/C, TsOH
Cost Efficiency MediumLow (Cheap reagents, high purification cost)High (Low OpEx)

Visualized Reaction Pathways

SyntheticRoutes Start1 4-Ethylacetophenone Imine Titanium-Imine Complex Start1->Imine Route A: Ti(OiPr)4 THF, 25°C Product 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol Start1->Product Route C: H2, Pd/C High Pressure Start2 2-Amino-1-propanol Start2->Imine Start2->Product Start3 1-Bromo-1-(4-ethylphenyl)ethane Start3->Product Route B: Base (K2CO3) SN2 Attack SideProduct 4-Ethylstyrene (Elimination Impurity) Start3->SideProduct E2 Elimination Imine->Product NaBH4 reduction

Figure 1: Comparison of Reductive Amination (Route A), Alkylation (Route B), and Hydrogenation (Route C).

Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination (Recommended)

Based on the methodology established by Bhattacharyya (1995) and Abdel-Magid (1996).[1]

Reagents:

  • 4-Ethylacetophenone (1.0 equiv)[1]

  • 2-Amino-1-propanol (1.2 equiv)[1]

  • Titanium(IV) isopropoxide (1.25 equiv)[1]

  • Sodium borohydride (NaBH₄) (1.0 equiv)[1]

  • Absolute Ethanol or THF[1]

Step-by-Step Workflow:

  • Complexation: In a dry flask under nitrogen, dissolve 4-ethylacetophenone (10 mmol) and 2-amino-1-propanol (12 mmol) in anhydrous THF (20 mL).

  • Activation: Add Titanium(IV) isopropoxide (12.5 mmol) dropwise. The solution may turn slightly yellow/orange.[1] Stir at ambient temperature for 6–8 hours to ensure complete imine formation.

  • Reduction: Cool the reaction mixture to 0°C. Carefully add NaBH₄ (10 mmol) in small portions (Caution: Hydrogen gas evolution).

  • Quench: Stir for 2 hours at room temperature. Quench by adding 10 mL of 1N NaOH (or water) to precipitate the titanium salts as TiO₂.[1]

  • Workup: Filter the white precipitate through a Celite pad. Extract the filtrate with Ethyl Acetate (3x).[1] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: The crude oil is typically purified via flash column chromatography (DCM/MeOH/NH₄OH) or crystallized as a hydrochloride salt.[1]

Protocol B: Nucleophilic Substitution (For Reference Only)

Warning: This route typically yields lower purity due to elimination.[1]

Step-by-Step Workflow:

  • Dissolve 1-bromo-1-(4-ethylphenyl)ethane (10 mmol) in Acetonitrile (30 mL).

  • Add 2-amino-1-propanol (12 mmol) and Potassium Carbonate (K₂CO₃, 20 mmol).

  • Heat to reflux (80°C) for 12 hours.

  • Observation: Monitor by TLC. If 4-ethylstyrene (non-polar spot) appears, lower the temperature.[1]

  • Workup: Filter off inorganic salts. Evaporate solvent.[1][3][4][5]

  • Purification: Requires careful chromatography to separate the mono-alkylated product from the bis-alkylated impurity and styrene.[1]

References

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide-mediated reductive amination of ketones: an efficient method for the synthesis of secondary amines." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.[1] Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Nugent, T. C., & El-Shazly, M. (2010).[1] "Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition." Advanced Synthesis & Catalysis, 352(5), 753-819.[1] Link[1]

Sources

Comparative

Chromatographic purity assessment of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol

A Senior Application Scientist's Comparative Guide to the Chromatographic Purity Assessment of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol Introduction: The Criticality of Purity in Chiral Pharmaceutical Intermediates 2...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Comparative Guide to the Chromatographic Purity Assessment of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol

Introduction: The Criticality of Purity in Chiral Pharmaceutical Intermediates

2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol is a chiral secondary amino alcohol, a structural motif prevalent in many active pharmaceutical ingredients (APIs). As a key building block, its purity profile directly impacts the safety and efficacy of the final drug product. The presence of impurities, including stereoisomers (enantiomers and diastereomers), unreacted starting materials, and byproducts from synthesis, can have significant pharmacological and toxicological consequences. Therefore, robust and validated analytical methods for purity assessment are not merely a regulatory requirement but a cornerstone of quality control in drug development.

This guide provides a comparative analysis of chromatographic techniques for the comprehensive purity assessment of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol. We will delve into the rationale behind method selection, present detailed experimental protocols, and offer a data-driven comparison of their performance. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and efficient purity control strategies.

Understanding the Analyte and Potential Impurities

2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol possesses two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). A likely synthetic route involves the reductive amination of 4-ethylacetophenone with 1-aminopropan-2-ol or a related precursor. [1][2]This understanding allows us to anticipate potential process-related impurities:

  • Starting Materials: Unreacted 4-ethylacetophenone and 1-aminopropan-2-ol.

  • Over-alkylation Products: Tertiary amines formed by the reaction of the product with another molecule of the alkylating agent. [3]* Diastereomers and Enantiomers: The non-desired stereoisomers of the final product.

  • Degradation Products: Arising from instability under specific pH, oxidative, or thermal stress conditions. [4][5] A robust purity method must be "stability-indicating," meaning it can separate the main component from all potential impurities and degradation products. [5][6]

Comparative Analysis of Chromatographic Methodologies

The choice of chromatographic technique is dictated by the physicochemical properties of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol and its potential impurities. We will compare three powerful approaches: Chiral High-Performance Liquid Chromatography (HPLC), Reversed-Phase HPLC with derivatization, and Chiral Gas Chromatography (GC).

Method 1: Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomeric Purity

Direct chiral HPLC is the gold standard for separating enantiomers and diastereomers. [7][8][9]The mechanism relies on the differential interaction of the stereoisomers with a chiral stationary phase (CSP), leading to different retention times.

Expertise & Experience in Method Design: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including amino alcohols. [9]The choice of a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol) is standard for normal-phase chiral separations and often provides excellent selectivity. The addition of a small amount of an amine modifier (e.g., diethylamine) is crucial to prevent peak tailing by masking active sites on the silica surface and ensuring good peak shape for basic analytes like our target compound.

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral Stationary Phase (CSP) column, e.g., Daicel CHIRALPAK® AD-H (amylose derivative) or CHIRALCEL® OD-H (cellulose derivative), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Trustworthiness through Self-Validation: The method's specificity is validated by demonstrating baseline resolution between all four potential stereoisomers. This is typically achieved by analyzing a sample enriched with the undesired isomers or a sample that has undergone epimerization. System suitability tests, including retention time, resolution, and tailing factor, must be established and monitored to ensure consistent performance. [10]

Method 2: Reversed-Phase HPLC for Achiral Purity and Related Substances

A reversed-phase HPLC (RP-HPLC) method is essential for quantifying achiral impurities such as starting materials and byproducts. Due to the polar nature of the analyte and its lack of a strong chromophore, derivatization with a UV-active agent is often employed to enhance sensitivity and retention. [11] Expertise & Experience in Method Design: Pre-column derivatization with an agent like 3,5-Dinitrobenzoyl chloride reacts with the secondary amine and primary alcohol groups of the analyte, introducing a strongly UV-absorbing moiety. [7]This allows for detection at higher wavelengths (e.g., 254 nm), where interference from other components is less likely. The resulting derivative is more hydrophobic, making it well-suited for separation on a standard C18 column. A gradient elution is employed to ensure the separation of early-eluting polar impurities and later-eluting non-polar impurities within a reasonable timeframe.

Experimental Protocol: RP-HPLC with Pre-column Derivatization

  • Derivatization:

    • To 1 mg of the sample in 1 mL of acetonitrile, add 1.5 equivalents of triethylamine (a non-chiral base).

    • Add 1.2 equivalents of 3,5-Dinitrobenzoyl chloride and allow the reaction to proceed at room temperature for 1 hour.

    • Quench the reaction with a small amount of methanol.

  • Chromatographic Conditions:

    • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

Trustworthiness through Self-Validation: This method's validity is established according to ICH Q2(R1) guidelines. [12][13]Specificity is demonstrated by spiking the sample with known impurities and showing that they are well-separated from the main peak and from each other. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) are performed to ensure that all potential degradation products are resolved, thus proving the method is stability-indicating. [4][6][14]

Method 3: Chiral Gas Chromatography (GC) for Volatile Impurities and Stereoisomers

For analytes that are volatile or can be made volatile through derivatization, chiral GC offers excellent resolution and sensitivity. [15][16][17]GC-MS (Gas Chromatography-Mass Spectrometry) can provide structural information about unknown impurities.

Expertise & Experience in Method Design: The analyte itself is not sufficiently volatile for direct GC analysis. Derivatization is necessary to block the polar -OH and -NH groups. A common approach is acylation with a reagent like heptafluorobutyl chloroformate (HFBCF), which creates a less polar, more volatile derivative suitable for GC. [16][17]A chiral stationary phase, such as one based on cyclodextrins, is then used to separate the stereoisomers.

Experimental Protocol: Chiral GC-MS

  • Derivatization:

    • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., ethyl acetate).

    • Add a base (e.g., pyridine) followed by the derivatizing agent (e.g., heptafluorobutyl chloroformate).

    • Heat the mixture to complete the reaction, then wash and dry the organic layer.

  • Chromatographic Conditions:

    • Instrumentation: Gas Chromatograph with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).

    • Column: Chiral GC column, e.g., Chirasil-Val or a cyclodextrin-based column (e.g., Beta-DEX™), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: 100 °C hold for 2 min, ramp to 220 °C at 5 °C/min, hold for 5 min.

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID or MS Transfer Line): 280 °C.

Trustworthiness through Self-Validation: The method's reliability is confirmed by demonstrating complete derivatization and the absence of side reactions. The separation of all four stereoisomers of the derivatized analyte must be achieved with sufficient resolution. The use of MS detection adds a high degree of confidence in peak identification by comparing mass spectra with a reference standard.

Data-Driven Performance Comparison

To facilitate an objective comparison, the following table summarizes the key performance attributes of each method based on typical, expected results.

Parameter Chiral HPLC RP-HPLC with Derivatization Chiral GC-MS
Primary Application Stereoisomeric Purity (Enantiomers & Diastereomers)Achiral Purity & Related SubstancesStereoisomeric Purity & Volatile Impurities
Selectivity Excellent for stereoisomersExcellent for achiral impuritiesExcellent for stereoisomers
Sensitivity Moderate (UV)High (enhanced UV from derivative)Very High (MS/FID)
Analysis Time ~20-30 min~30 min (plus derivatization)~30-40 min (plus derivatization)
Sample Preparation Simple (dissolve and inject)Moderate (derivatization required)Complex (derivatization required)
Method Robustness HighHighModerate (derivatization can be a source of variability)
Instrumentation Standard HPLC-UVStandard HPLC-UVGC-MS/FID

Visualizing the Workflow

A systematic approach to purity assessment is crucial. The following workflow outlines the logical progression from initial screening to comprehensive purity determination.

Purity_Assessment_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Routine Analysis & Reporting Start Sample of 2-{[1-(4-Ethylphenyl)ethyl] amino}propan-1-ol Dev_Chiral_HPLC Develop Chiral HPLC Method (for Stereoisomers) Start->Dev_Chiral_HPLC Dev_RP_HPLC Develop RP-HPLC Method (for Related Substances) Start->Dev_RP_HPLC Dev_Chiral_GC Develop Chiral GC Method (Alternative/Confirmatory) Start->Dev_Chiral_GC Validate_Specificity Specificity (Spiking & Forced Degradation) Dev_Chiral_HPLC->Validate_Specificity Dev_RP_HPLC->Validate_Specificity Dev_Chiral_GC->Validate_Specificity Validate_Linearity Linearity & Range Validate_Specificity->Validate_Linearity Validate_Accuracy Accuracy (Recovery Studies) Validate_Linearity->Validate_Accuracy Validate_Precision Precision (Repeatability & Intermediate) Validate_Accuracy->Validate_Precision Validate_Robustness Robustness Validate_Precision->Validate_Robustness Routine_Analysis Routine QC Testing (System Suitability Check) Validate_Robustness->Routine_Analysis Report Certificate of Analysis (Purity & Impurity Profile) Routine_Analysis->Report

Caption: Workflow for Chromatographic Purity Assessment.

Conclusion and Recommendations

A comprehensive chromatographic purity assessment of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol requires a multi-faceted approach. No single method can simultaneously provide all the necessary information.

  • For stereoisomeric purity, direct Chiral HPLC is the recommended primary technique due to its high selectivity and straightforward sample preparation. Chiral GC-MS serves as an excellent orthogonal method for confirmation and for the analysis of volatile impurities.

  • For achiral purity and related substances, a validated, stability-indicating RP-HPLC method, likely involving pre-column derivatization, is indispensable.

The implementation of these complementary techniques, validated according to ICH guidelines, will ensure a thorough understanding and control of the purity profile of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol, thereby safeguarding the quality of the final pharmaceutical product.

References

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research (IJSDR).
  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • Lhasa Limited. (2025).
  • Jain, D., & Basniwal, P. K. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • Phenomenex.
  • Columnex. Chiral HPLC and SFC Columns.
  • Wang, Y., et al. (2009).
  • BenchChem. (2025). Minimizing Byproduct Formation in the Synthesis of Amino Alcohols.
  • Kumar, P., & Singh, R. (2020). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • Borman, P., & Elder, D. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
  • Moos, M., et al. (2021).
  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology.
  • JoVE. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
  • ChemicalBook. 4-Ethylacetophenone synthesis.
  • CymitQuimica. CAS 937-30-4: 4′-Ethylacetophenone.

Sources

Validation

Confirming molecular structure of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol via XRD

Comparison Guide: Structural Confirmation of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol via Single Crystal XRD Executive Summary In the development of chiral pharmaceutical intermediates, the unambiguous determination...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Structural Confirmation of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol via Single Crystal XRD

Executive Summary In the development of chiral pharmaceutical intermediates, the unambiguous determination of absolute configuration is critical. This guide evaluates the performance of Single Crystal X-Ray Diffraction (SC-XRD) for the structural confirmation of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol (hereafter "Target Analyte").

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) remain foundational for connectivity and mass identification, they lack the intrinsic capability to definitively assign absolute stereochemistry (


 vs 

vs

) without chemical derivatization. This guide demonstrates that SC-XRD is the superior "Gold Standard" methodology for this specific amino-alcohol, offering a self-validating, direct determination of chirality and solid-state conformation.

The Technical Challenge: The "Diastereomer Dilemma"

The Target Analyte possesses two distinct chiral centers:

  • The benzylic position: 1-(4-ethylphenyl)ethyl

  • The amino-alcohol backbone: 2-aminopropan-1-ol [1]

This creates four possible stereoisomers (


; 

;

;

).
  • The Problem with NMR: In solution, diastereomers (

    
     vs 
    
    
    
    ) may show distinct chemical shifts, but enantiomers (
    
    
    vs
    
    
    ) are indistinguishable in an achiral environment. Assigning absolute configuration requires complex derivatization (e.g., Mosher's acid), which introduces steric variables and potential kinetic resolution errors.
  • The Problem with MS: High-Resolution Mass Spectrometry (HRMS) confirms the formula (

    
    ) but is blind to stereochemistry and 3D spatial arrangement.
    

Comparative Analysis: XRD vs. Alternative Methodologies

The following table contrasts the capabilities of SC-XRD against standard alternatives for the Target Analyte.

FeatureSingle Crystal XRD (The Solution)NMR (1H/13C/2D) HR-MS / IR
Absolute Configuration Direct & Definitive. Uses anomalous scattering (Flack Parameter) to distinguish enantiomers.Indirect. Requires chiral solvating agents or derivatization (Mosher's method).None.
Stereoisomer ID Unambiguous. Visualizes the exact spatial arrangement of both chiral centers simultaneously.Ambiguous. Can distinguish diastereomers but struggles with absolute assignment.None.
Polymorph Detection Excellent. Identifies specific crystal packing, solvates, and hydrogen bonding networks.Limited. Solid-state NMR is low-throughput; solution NMR loses all packing info.None.
Sample Requirement Non-Destructive (Crystal can be reused). Requires a high-quality single crystal.Non-Destructive. Requires dissolution (loss of solid form).Destructive.
Turnaround Time 24–48 hours (once crystal is obtained).1–4 hours.< 1 hour.

Experimental Protocol: The XRD Workflow

To achieve the "Gold Standard" confirmation, the following protocol is recommended. This workflow is designed to overcome the common difficulty of crystallizing flexible amino-alcohols.

Phase 1: Crystallization Strategy (The Critical Step)

The Target Analyte is an amino-alcohol with a flexible alkyl chain, making it prone to forming oils rather than crystals.

  • Method: Salt Formation.[2] The free base is likely an oil. Convert to the Hydrochloride (HCl) or Hydrobromide (HBr) salt to increase lattice energy.

    • Why HBr? Bromine provides a stronger anomalous scattering signal than Chlorine, improving the accuracy of the absolute configuration assignment (Flack parameter) for light-atom molecules.

  • Solvent System: Slow evaporation from Ethanol/Diethyl Ether (1:3) or Isopropanol/Hexane .

Phase 2: Data Collection & Refinement
  • Instrument: Diffractometer equipped with a Copper (Cu K

    
    )  source (
    
    
    
    Å).
    • Insight: Molybdenum (Mo) sources are standard, but Cu is superior for organic molecules (

      
      ) to maximize the anomalous signal for absolute structure determination.
      
  • Temperature: Cryogenic cooling (100 K) to reduce thermal vibration and improve resolution.

Phase 3: Validation Metrics

A successful structural solution must meet these criteria:

  • R-Factor (

    
    ): 
    
    
    
    (Indicates high agreement between model and data).
  • Flack Parameter: Near

    
     (e.g., 
    
    
    
    ) for the correct enantiomer; near
    
    
    for the inverted structure.

Visualizing the Decision Logic

The following diagram illustrates the decision pathway for selecting XRD over NMR for this specific molecule.

Analytical_Decision_Matrix Start Sample: 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol Check_Chirality Requirement: Absolute Configuration? Start->Check_Chirality Check_State Is Sample Crystalline? Check_Chirality->Check_State Yes XRD_Path Method: Single Crystal XRD (Cu Source) Check_State->XRD_Path Yes Make_Salt Action: Generate HBr Salt (Recrystallize from EtOH/Et2O) Check_State->Make_Salt No (Oily) NMR_Path Method: 1H/13C NMR + Mosher Analysis Result_NMR Result: Relative Stereochemistry (High Risk of Ambiguity) NMR_Path->Result_NMR Result_XRD Result: Absolute Structure (R,R vs S,S) + Polymorph Data XRD_Path->Result_XRD Make_Salt->NMR_Path Fails to Crystallize Make_Salt->XRD_Path Crystals Formed

Caption: Decision matrix highlighting the necessity of Salt Formation to enable XRD analysis for absolute stereochemical assignment.

Structural Interaction Map

Once the structure is solved, XRD reveals the intermolecular hydrogen bonding network that stabilizes the solid form. This is crucial for formulation scientists.

Crystal_Lattice_Interactions cluster_0 Unit Cell Stabilization Amine Secondary Amine (-NH-) Anion Counter-Ion (Cl- / Br-) Amine->Anion H-Bond (Strong) Hydroxyl Hydroxyl Group (-OH) Hydroxyl->Anion H-Bond (Medium) Neighbor Neighboring Molecule Hydroxyl->Neighbor H-Bond (Network)

Caption: Schematic of the hydrogen-bonding network typically revealed by XRD in amino-alcohol salts.

Conclusion

For 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol , Single Crystal XRD is not merely an alternative to NMR; it is the definitive validation tool . While NMR provides rapid connectivity data, only XRD can independently verify the absolute stereochemistry of both chiral centers simultaneously while characterizing the solid-state form.

Recommendation: Proceed with HBr salt formation followed by Cu-source XRD to generate a Certificate of Analysis (CoA) that meets the highest regulatory standards for structural proof.

References

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A, 39(6), 876-881. Link

    • Context: The foundational paper defining the Flack Parameter, essential for proving absolute configur
  • Thompson, A. L., & Watkin, D. J. (2009). "X-ray Crystallography and Chirality: Understanding the Flack Parameter". Tetrahedron: Asymmetry, 20(6), 712-717. Link

    • Context: Explains why Cu sources are preferred for light-atom organic molecules like the Target Analyte.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons". Nature Protocols, 2, 2451–2458. Link

    • Context: Describes the "Alternative" NMR method, highlighting the complexity compared to the direct XRD approach.
  • Bernardinelli, G., & Flack, H. D. (1985). "Least-Squares Absolute-Structure Refinement. Practical Experience and Ancillary Calculations". Acta Crystallographica Section A, 41(5), 500-511. Link

    • Context: Provides the statistical basis for validating the "Trustworthiness" of the crystallographic result.

Sources

Safety & Regulatory Compliance

Safety

2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol proper disposal procedures

Subject: Operational Guide: Proper Disposal & Handling of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol Executive Summary & Chemical Context This guide outlines the mandatory disposal and handling protocols for 2-{[1-(4-E...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Operational Guide: Proper Disposal & Handling of 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol

Executive Summary & Chemical Context

This guide outlines the mandatory disposal and handling protocols for 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol .

Based on its IUPAC structure, this compound is a secondary amino-alcohol featuring a lipophilic ethylphenyl tail.[1] Structurally, it shares pharmacophore characteristics with phenethylamine derivatives (e.g., fenfluramine analogs).[1] Consequently, it must be treated as a Potentially Active Pharmaceutical Ingredient (PAPI) with high biological activity until proven otherwise.[1]

Critical Disposal Directive:

  • Primary Method: High-Temperature Incineration (HTI) with scrubber systems.

  • Prohibited: Do not dispose of down drains or via standard municipal waste.

  • Segregation: Strictly isolate from oxidizing agents and nitrosating sources to prevent the formation of carcinogenic nitrosamines or exothermic runaways.

Hazard Characterization & Waste Profiling

Before disposal, the waste stream must be characterized.[1][2][3][4][5][6] As a specific Safety Data Sheet (SDS) may not exist for this custom intermediate, use the following First-Principles Hazard Profile for classification:

PropertyCharacteristicOperational Implication
Functional Group Secondary AmineBasic. Incompatible with strong acids (exotherm) and hypochlorites.
Functional Group Primary AlcoholFlammable/Combustible. Likely RCRA D001 (Ignitable) if in solvent.
Bioactivity Phenethylamine-likeToxic. Treat as Target Organ Toxicant. Avoid dust inhalation.[1][7]
Environmental Nitrogenous OrganicAquatic Toxicity. Zero-discharge policy for waterways.

RCRA Waste Codes (US EPA):

  • D001: If disposed of as a solution in flammable solvents (Flash point <60°C).

  • Default Classification: If solid/pure, classify as "Non-RCRA Regulated Hazardous Waste - Pharmaceutical" unless characteristic toxicity (D004-D043) is proven.[1]

Waste Segregation Protocol (The "Self-Validating System")

Safety relies on preventing incompatible mixing before the waste leaves the hood. The secondary amine moiety presents a specific chemical risk: Nitrosation .

The Rule: Never place this compound in a waste container that has previously held nitrites, nitrates, or strong oxidizers.[1]

Decision Matrix: Waste Stream Assignment

Segregation_Protocol Start Waste: 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol State Physical State? Start->State Solid Solid / Pure Oil State->Solid Powder/Residue Liquid Solution State->Liquid Dissolved Bin_Sol Solid Waste Bin (Double Bagged) Solid->Bin_Sol Label: Toxic/Amine Halogen Solvent Halogenated? Liquid->Halogen Stream_A Stream A: Halogenated Organics Halogen->Stream_A Yes (e.g., DCM) Stream_B Stream B: Non-Halogenated Organics Halogen->Stream_B No (e.g., MeOH)

Caption: Logical workflow for segregating amine-based pharmaceutical intermediates. Note the strict separation based on solvent carrier.

Detailed Disposal Procedures

Scenario A: Small-Scale Laboratory Waste (< 100g)
  • Collection:

    • Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans due to potential amine corrosion over time.

    • Labeling: Must read "Hazardous Waste - Organic Amine - Toxic." Explicitly list "2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol".[1]

  • Neutralization (Optional but Recommended for Acidic Solutions):

    • If the compound was used as a salt (e.g., hydrochloride), the solution may be acidic.[1]

    • Action: Adjust pH to 6–9 using Sodium Bicarbonate (NaHCO₃) before adding to the organic waste drum to prevent corrosion of the waste drum.

  • Handoff:

    • Transfer to EHS personnel for Incineration .

    • Verification: Ensure the manifest lists "Nitrogenous Organic Content" to alert the incineration facility to monitor NOx emissions.

Scenario B: Spill Cleanup (Immediate Response)

PPE Required: Nitrile gloves (double gloved), Tyvek lab coat, P100 respirator (if powder).[1]

  • Contain: Isolate the area. If liquid, dike with absorbent pillows.[1]

  • Neutralize/Absorb:

    • Liquid Spill: Use a universal absorbent (vermiculite or clay).

    • Solid Spill: Do not sweep (creates dust). Wet wipe with methanol-dampened pads or use a HEPA vacuum.

  • Decontaminate:

    • Wash the surface with a mild Citric Acid solution (1-2%) .

    • Why? The acid converts the lipophilic free base amine into a water-soluble salt, making it easier to lift off surfaces.[1]

  • Disposal of Debris: All wipes and absorbents go into the Solid Hazardous Waste bin (Incineration), not regular trash.

Destruction Mechanism: Why Incineration?

Researchers often ask if chemical oxidation (bleach) is sufficient. It is not.

  • The Problem: Oxidizing secondary amines with hypochlorite (bleach) generates Chloramines and Hydrazines , which are often more toxic and unstable than the parent compound.[1]

  • The Solution: High-Temperature Incineration (HTI) at >1000°C.

Destruction Pathway:



Note: The facility must use selective catalytic reduction (SCR) to scrub the NOx emissions generated by the nitrogen atom in the amine.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. EPA.gov.[1] [Link][1]

  • World Health Organization. (1999). Guidelines for the Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. WHO.[1][2] [Link][1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol

[1][2] Executive Safety Summary & Hazard Profiling Status: Pharmaceutical Intermediate / Research Chemical Signal Word (Inferred): DANGER As a specific Safety Data Sheet (SDS) for 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Safety Summary & Hazard Profiling

Status: Pharmaceutical Intermediate / Research Chemical Signal Word (Inferred): DANGER

As a specific Safety Data Sheet (SDS) for 2-{[1-(4-Ethylphenyl)ethyl]amino}propan-1-ol is not universally standardized in public repositories, this safety protocol is derived from Structure-Activity Relationships (SAR) of analogous phenethylamine and amino-alcohol derivatives (e.g., 2-Amino-1-(4-ethylphenyl)propan-1-one and general secondary amino alcohols).[1][2]

Critical Hazard Assessment (Control Banding Strategy):

  • Chemical Class: Secondary Amino Alcohol / Phenethylamine derivative.[1][2][3]

  • Corrosivity (pH > 11): The secondary amine function poses a high risk of severe eye damage (Category 1) and skin corrosion/irritation (Category 1B/2) .[1][3]

  • Systemic Toxicity: Due to the phenethylamine backbone (structurally similar to CNS active agents), transdermal absorption may lead to systemic effects (tachycardia, hypertension).[1] Treat as a Potent Compound (OEB 3 or higher) until toxicological data proves otherwise.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard "lab coat and glasses." The basicity and lipophilicity of this molecule require enhanced barrier protection.[2][3]

Protection ZoneHazard DriverRequired PPE SpecificationTechnical Rationale
Ocular / Face Irreversible corneal damage from basic amine contact.[1][2][3]Chemical Splash Goggles (ANSI Z87.1 D3 rating).[1][2][3] Add Face Shield (8-inch) if handling >100mL liquid.[1][2][3]Amino alcohols can cause saponification of ocular tissue; safety glasses allow vapor/splash entry.[1][2][3]
Dermal (Hand) Rapid permeation of lipophilic amines.[1][2][3]Double Gloving Protocol: 1. Inner: Nitrile (4 mil / 0.10mm)2.[1][2][3] Outer: Nitrile (Extended Cuff, min 6 mil / 0.15mm) or Laminate (Silver Shield) for spill cleanup.[1]Secondary amines can permeate thin nitrile.[1][2][3] Double gloving provides a breakthrough time buffer (>480 min combined).[1][2][3]
Respiratory Inhalation of dust (solid) or aerosols.[1][2][3]Solid: N95 or P100 filtering facepiece.Liquid/Solution: Half-mask with Organic Vapor/Amine (OV/AG) cartridges.[1][2][3]Prevents irritation of the upper respiratory tract and systemic absorption via lung tissue.[1][2][3]
Body Skin absorption & clothing contamination.[1][2][3][4]Tyvek® Lab Coat (or similar bonded olefin) with knit wrists.[1][2][3] Closed-toe chemical-resistant shoes.[1][2][3]Cotton coats absorb amines, keeping the hazard against the skin.[2][3] Impervious material is required.[1][2][3][4]
Operational Protocol: Safe Handling Workflow
A. Engineering Controls
  • Primary Containment: All open handling (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.[1][3]

  • Static Control: Use an ionizing bar or anti-static gun during weighing if the substance is a dry powder, as amino-alcohols can be hygroscopic and static-prone.[1][2][3]

B. Step-by-Step Handling Procedure
  • Preparation:

    • Verify Fume Hood airflow.[1][2][3]

    • Don PPE in order: Gown

      
       Mask 
      
      
      
      Goggles
      
      
      Gloves (Inner)
      
      
      Gloves (Outer).[1][2]
    • Self-Validation: Check outer gloves for tears; ensure wrist gap is sealed by the gown cuff.[1][2][3]

  • Weighing & Transfer:

    • Tare the receiving vessel (flask/vial) before opening the source container.[1][2][3]

    • Use a disposable spatula to avoid cross-contamination.[1][2][3]

    • Critical Step: If the substance is a viscous oil (common for amino alcohols), warm slightly (30°C) or use a positive-displacement pipette.[1][2] Do NOT pour free-hand.

  • Solubilization (Reaction Setup):

    • Add solvent (e.g., Methanol, DCM) slowly.[1][3]

    • Exotherm Alert: Amino groups are basic. If using an acidic solvent or reagent, expect heat generation.[1][2][3] Cool the vessel on ice during addition.

  • Decontamination:

    • Wipe all surfaces (balance, hood sash) with water/soap solution followed by ethanol.[1][2][3]

    • Warning: Do NOT use bleach (Sodium Hypochlorite) on amine spills.[1][2][3] This generates Chloramines , which are toxic and potential carcinogens.[1][2][3]

Emergency Response & Disposal
Exposure Response
  • Eye Contact: Immediate irrigation for 15 minutes minimum.[1][2][3] Hold eyelids open. Time is tissue; seconds matter to prevent blindness.[1][2][3]

  • Skin Contact: Drench with water for 15 minutes.[1][2][3] Use soap (amines are lipophilic; water alone is less effective).[1][2][3] Remove contaminated clothing under the shower.[1][2][3][4]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1][2][3]

Waste Disposal Strategy
  • Segregation: Classify as "Basic Organic Waste" .

  • Incompatibility: Never mix with Acid Waste (violent reaction) or Oxidizer Waste (fire risk).[1][2][3]

  • Labeling: clearly mark as "Contains Amino-Alcohol Intermediate - Toxic/Corrosive".

Visualized Safety Workflow (DOT Diagram)

SafetyWorkflow RiskAssess 1. Risk Assessment (Check CAS / SAR Analysis) DonPPE 2. Don PPE (Double Nitrile, Goggles, Tyvek) RiskAssess->DonPPE High Potency ID HoodCheck 3. Engineering Control (Fume Hood >80 fpm) DonPPE->HoodCheck Handling 4. Active Handling (Weighing/Transfer) HoodCheck->Handling Airflow Verified Handling->RiskAssess Spill/Incident Decon 5. Decontamination (Water/Soap - NO BLEACH) Handling->Decon Post-Task Waste 6. Disposal (Basic Organic Waste) Decon->Waste Segregation

Figure 1: Logical flow for safely handling high-potency amino-alcohol intermediates.

References
  • PubChem. (2023).[1][2][3] Compound Summary: 2-Amino-1-(4-ethylphenyl)propan-1-one (Structural Analog).[1][2] National Library of Medicine.[1][2][3][5] [Link][1][2][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][3] National Academies Press.[1][2][3] [Link]

  • NIOSH. (2024).[1][2][3] Recommendations for Chemical Protective Clothing: Amines. Centers for Disease Control and Prevention.[1][2][3] [Link][1][2]

Sources

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